2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLROJECCXBBKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370402 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269409-97-4 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a versatile building block in modern organic synthesis. The document details its synthesis, physicochemical properties, and significant applications, with a particular focus on its role in the development of novel therapeutics, specifically as a key intermediate in the synthesis of Hepatitis C virus (HCV) NS5B polymerase inhibitors.
Physicochemical Properties
This compound, also known as 2-hydroxyphenylboronic acid pinacol ester, is a stable, white to off-white solid at room temperature. Its pinacol ester group provides enhanced stability and solubility in organic solvents compared to the corresponding boronic acid, making it a favored reagent in many chemical transformations.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₇BO₃ | [2] |
| Molecular Weight | 220.08 g/mol | [2] |
| Boiling Point | 94 °C at 0.2 mmHg | [2] |
| Density | 1.06 g/mL | [2] |
| Refractive Index (n20/D) | 1.51 | [2] |
| CAS Number | 269409-97-4 | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from 2-aminophenol. This procedure offers a reliable route to the desired product in good yields.
Experimental Protocol
Materials:
-
2-Aminophenol
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
Diazotization: In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) in a mixture of methanol and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrochloric acid (3.0 eq) to the cooled solution while stirring.
-
Prepare a solution of sodium nitrite (1.0 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Borylation: In a separate flask, dissolve bis(pinacolato)diboron (1.5 eq) in methanol.
-
Add the solution of bis(pinacolato)diboron to the freshly prepared diazonium salt solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a highly valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The presence of the hydroxyl group ortho to the boronic ester allows for the synthesis of a wide array of biaryl compounds with diverse functionalities, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2]
Role in the Synthesis of HCV NS5B Polymerase Inhibitors
A significant application of this compound is in the synthesis of indolo-fused heterocyclic compounds that act as potent and selective inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[3] The NS5B polymerase is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome, making it a prime target for antiviral drug development.[4]
The indole-based inhibitors, synthesized using the title compound, are non-nucleoside inhibitors (NNIs) that bind to an allosteric site within the "thumb" domain of the NS5B protein.[4][5] This binding event induces a conformational change that ultimately prevents the polymerase from adopting the correct conformation required for RNA synthesis, thereby inhibiting viral replication.[4][5]
General Synthetic Approach to Indolo-fused HCV Inhibitors
The synthesis of these complex heterocyclic structures often involves a key Suzuki-Miyaura coupling step where this compound is coupled with a suitably functionalized bromo-indole derivative. This is followed by a series of cyclization and functional group manipulation steps to yield the final active pharmaceutical ingredient (API).
Mechanism of Allosteric Inhibition of HCV NS5B Polymerase
The indolo-fused heterocyclic inhibitors function by binding to a specific allosteric site on the NS5B polymerase, distinct from the active site where RNA synthesis occurs. This binding event disrupts the intricate conformational dynamics of the enzyme that are necessary for its function.
Conclusion
This compound is a cornerstone reagent in organic synthesis, offering stability, versatility, and reactivity. Its pivotal role in the construction of complex molecules through the Suzuki-Miyaura coupling reaction has been instrumental in advancing various fields, most notably in the development of life-saving antiviral therapeutics. The synthesis of potent indolo-fused heterocyclic inhibitors of HCV NS5B polymerase highlights the significance of this compound in modern drug discovery and underscores its continued importance for researchers and scientists in the pharmaceutical industry.
References
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxyphenylboronic Acid Pinacol Ester: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of 2-hydroxyphenylboronic acid pinacol ester. This valuable reagent is frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, making a thorough understanding of its characteristics and analytical control essential for its effective use in research and drug development.
Chemical Structure and Properties
2-Hydroxyphenylboronic acid pinacol ester, with the chemical formula C₁₂H₁₇BO₃, is an aromatic boronic ester. The pinacol group forms a five-membered ring with the boron atom, which enhances the stability of the compound compared to its corresponding boronic acid, making it more suitable for storage and handling. However, a critical characteristic of this and other boronic acid pinacol esters is their susceptibility to hydrolysis, which can impact the accuracy of analytical results and the efficiency of synthetic reactions.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BO₃ | [1] |
| Molecular Weight | 220.07 g/mol | [1] |
| CAS Number | 269409-97-4 | [1] |
| Appearance | White to off-white solid or liquid | |
| Boiling Point | 282 °C (lit.) | |
| Density | 1.05 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.506 (lit.) |
Spectroscopic and Chromatographic Analysis
Accurate analysis of 2-hydroxyphenylboronic acid pinacol ester is crucial for quality control and for monitoring its reactions. The following tables summarize key analytical data. It is important to note that obtaining specific experimental data for this exact molecule can be challenging; therefore, data for closely related compounds like phenylboronic acid pinacol ester and its 4-hydroxy isomer are included for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of 2-hydroxyphenylboronic acid pinacol ester.
¹H NMR Data (Predicted and from Related Compounds)
| Assignment | Predicted Chemical Shift (ppm) for 2-hydroxyphenylboronic acid pinacol ester | Phenylboronic acid pinacol ester (CDCl₃)[2] | 4-Hydroxyphenylboronic acid pinacol ester (CDCl₃) |
| Pinacol -CH₃ | ~1.3 | 1.35 (s, 12H) | 1.34 (s, 12H) |
| Aromatic C-H | 6.8 - 7.8 | 7.36 (t, 2H), 7.46 (t, 1H), 7.81 (d, 2H) | 6.82 (d, 2H), 7.69 (d, 2H) |
| Phenolic -OH | 5.0 - 6.0 (broad) | - | ~5.0 (broad s, 1H) |
¹³C NMR Data (Predicted and from Related Compounds)
| Assignment | Predicted Chemical Shift (ppm) for 2-hydroxyphenylboronic acid pinacol ester | Phenylboronic acid pinacol ester (CDCl₃) | 4-Hydroxyphenylboronic acid pinacol ester (CDCl₃) |
| Pinacol -CH₃ | ~24.8 | ~24.8 | ~24.8 |
| Pinacol quat. C | ~83.7 | ~83.7 | ~83.8 |
| Aromatic C-B | ~130 (no signal often due to quadrupolar relaxation) | ~130 | ~125 |
| Aromatic C-H | 115 - 135 | 127.8, 131.5, 134.9 | 115.5, 136.6 |
| Aromatic C-OH | ~155 | - | ~158 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule.
Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Notes |
| [M]+ | 220.13 | Expected to be observed | Molecular ion |
| [M-CH₃]+ | 205.11 | Expected to be observed | Loss of a methyl group |
| [M-C₆H₁₂O₂]+ | 104.03 | Expected to be observed | Loss of pinacol |
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch (phenolic) |
| ~2980, 2930 | C-H stretch (aliphatic) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1360 | B-O stretch |
| ~1140 | C-O stretch |
Experimental Protocols
Detailed methodologies are crucial for the reliable analysis of 2-hydroxyphenylboronic acid pinacol ester.
High-Performance Liquid Chromatography (HPLC)
The primary challenge in the HPLC analysis of boronic acid pinacol esters is their on-column hydrolysis to the more polar boronic acid.[2][3][4] This can be mitigated by using specific columns and mobile phases.
-
Objective: To determine the purity of 2-hydroxyphenylboronic acid pinacol ester and quantify the corresponding boronic acid impurity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column with low silanol activity, such as a Waters XTerra MS C18 (4.6 x 50 mm, 5 µm), is recommended to minimize on-column hydrolysis.[4]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve the sample in a non-aqueous, aprotic solvent like acetonitrile to prevent hydrolysis prior to injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile boronic esters.
-
Objective: To identify and quantify 2-hydroxyphenylboronic acid pinacol ester and any volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm HP-5MS with a 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection: Splitless injection of 1 µL of the sample dissolved in a suitable solvent like dichloromethane.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Mandatory Visualizations
Hydrolysis of 2-Hydroxyphenylboronic Acid Pinacol Ester
The following diagram illustrates the key hydrolytic degradation pathway of 2-hydroxyphenylboronic acid pinacol ester, a critical consideration in its analysis and application.
References
Physical and chemical properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a key building block in modern organic synthesis. This document details its structural characteristics, safety and handling protocols, and stability. Furthermore, it presents detailed experimental protocols for its synthesis via Miyaura borylation and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information is curated to support researchers and professionals in synthetic chemistry and drug development in leveraging this versatile reagent for the construction of complex molecular architectures.
Core Properties and Safety Data
This compound, also known as 2-Hydroxyphenylboronic acid pinacol ester, is a vital organoboron compound. The pinacol ester group provides enhanced stability compared to the corresponding boronic acid, making it easier to handle and store while retaining its reactivity for crucial carbon-carbon bond-forming reactions.
Physical and Chemical Properties
The fundamental physical and chemical properties of the compound are summarized below. These values are essential for reaction planning, solvent selection, and purification procedures.
| Property | Value | Source(s) |
| CAS Number | 269409-97-4 | [1][2] |
| Molecular Formula | C₁₂H₁₇BO₃ | [2][3] |
| Molecular Weight | 220.07 g/mol | [3] |
| Appearance | White to off-white solid or colorless to yellow liquid | [4] |
| Melting Point | 56-60 °C | |
| Boiling Point | 282 °C (lit.) | [1] |
| Density | 1.05 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.506 (lit.) | [1] |
| Solubility | Soluble in common organic solvents like THF, Dioxane, Chloroform, Ethyl Acetate. | [4] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and quality control of this compound. The following table outlines the expected characteristic signals.
| Spectroscopy | Characteristic Signals |
| ¹H NMR (CDCl₃) | δ ~ 7.7 (dd, Ar-H), ~7.3 (dt, Ar-H), ~6.9 (dd, Ar-H), ~6.8 (dt, Ar-H), ~5.5-6.5 (s, broad, Ar-OH), 1.35 (s, 12H, -C(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~ 160 (C-OH), ~138 (Ar-CH), ~132 (Ar-CH), ~121 (Ar-CH), ~118 (Ar-CH), C-B (signal often not observed or broad), ~84 (O-C(CH₃)₂), ~25 (-C(CH₃)₂) |
| FTIR (cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2980-2930 (Aliphatic C-H stretch), ~1600, 1480 (C=C stretch), ~1360 (B-O stretch), ~1250 (C-O stretch) |
Note: NMR chemical shifts (δ) are approximate and reported in ppm. Actual values can vary based on solvent and concentration. The carbon attached to boron (C-B) in ¹³C NMR is often broadened or unobserved due to quadrupolar relaxation.
Safety, Handling, and Stability
Proper handling is crucial due to the compound's hazardous properties. It is essential to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautions : Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Stability and Storage : The compound is sensitive to moisture and can hydrolyze to 2-hydroxyphenylboronic acid and pinacol. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis via Miyaura Borylation
A common and efficient method for synthesizing arylboronic esters is the palladium-catalyzed Miyaura borylation of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[5]
Caption: General workflow for Miyaura borylation synthesis.
Materials:
-
2-Bromophenol (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)[5]
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)
-
1,4-Dioxane, anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromophenol, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture in an oil bath at 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues and salts, washing the pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[4][6]
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.
Materials:
-
This compound (1.1 equiv)
-
Aryl Halide (e.g., 4-Iodoanisole) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)[7]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)[7]
-
Solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound, the aryl halide, and the base (e.g., K₂CO₃).
-
Add the solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture with argon for 15-20 minutes.
-
Add the palladium catalyst (Pd(PPh₃)₄) under a positive pressure of argon.[7]
-
Heat the reaction to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.[4]
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude biaryl product by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its stability, coupled with its reactivity in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[4] This guide provides the essential data and detailed protocols required for its effective and safe utilization in a research and development setting.
References
- 1. This compound | 269409-97-4 [chemicalbook.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | C12H17BO3 | CID 2734622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS Number: 269409-97-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a versatile building block in modern organic synthesis. This document details its physicochemical properties, synthesis, and key applications, with a focus on its role in cross-coupling reactions for drug discovery and materials science.
Core Compound Properties
This compound, also known as 2-hydroxyphenylboronic acid pinacol ester, is a valuable reagent in organic chemistry.[1] Its structure, featuring a phenol group ortho to a boronic acid pinacol ester, allows for a wide range of chemical transformations.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 269409-97-4 | [1] |
| Molecular Formula | C₁₂H₁₇BO₃ | [1] |
| Molecular Weight | 220.08 g/mol | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Boiling Point | 94 °C at 0.2 mmHg | [1] |
| Density | 1.06 g/mL | [1] |
| Refractive Index (n20D) | 1.51 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is crucial for its application in various synthetic endeavors. A general and reliable method for its preparation is outlined below.
General Synthesis Workflow
The synthesis typically involves the diazotization of an aminophenol precursor, followed by a borylation reaction. This process is a common strategy for the introduction of a boronic acid ester group onto an aromatic ring.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound:
Materials:
-
o-Aminophenol
-
Methanol
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Bis(pinacolato)diboron
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve o-aminophenol (1.0 equivalent) in methanol.
-
To this solution, add hydrochloric acid (3.0 equivalents) followed by water. Stir the mixture for 2 minutes.
-
Prepare a solution of sodium nitrite in water and add it to the reaction mixture.
-
Cool the mixture to 0-5 °C and stir for 30 minutes.
-
In a separate flask, dissolve bis(pinacolato)diboron (3.0 equivalents) in methanol.
-
Add the bis(pinacolato)diboron solution to the reaction mixture and stir for 60 minutes.
-
Upon completion of the reaction, dilute the mixture with water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield this compound.[2]
Applications in Organic Synthesis
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. The catalytic cycle for this reaction is a well-established mechanism in organic chemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
This boronic ester is a valuable building block in the synthesis of various bioactive compounds.[1] It has been utilized in the development of:
-
Hepatitis C Virus (HCV) Polymerase Inhibitors: It is a key reactant in the synthesis of indolo-fused heterocyclic compounds that act as inhibitors of the HCV polymerase enzyme.[2]
-
Novel Nicotine Derivatives: It is used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives.[2]
Applications in Materials Science
The unique properties of this compound also make it a valuable component in the development of advanced materials.[1] Its applications in this field include:
-
Functionalized Polymers and Agrochemicals: It serves as a key intermediate in the production of functionalized polymers and various agrochemicals.[1]
-
Pi-Conjugated Systems: It is used in studies of pi-interactions and the electronic structure of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates.[2]
Spectroscopic Data
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring and the methyl protons of the pinacol group. The chemical shifts of the aromatic protons will be influenced by the hydroxyl and boronic ester substituents.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring and the pinacol group. The carbon attached to the boron atom will have a characteristic chemical shift.
Expected Mass Spectrometry Data
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the pinacol group or other characteristic fragments.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its utility in the reliable formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction has cemented its importance in the synthesis of a wide array of complex molecules, from life-saving pharmaceuticals to innovative materials. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its effective utilization in the laboratory.
References
Unveiling the Spectroscopic Signature of 2-Hydroxyphenylboronic Acid Pinacol Ester: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key organic compounds is paramount. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-hydroxyphenylboronic acid pinacol ester, a versatile reagent in organic synthesis.
This document presents a detailed summary of the available spectral data in clearly structured tables, outlines the experimental protocols for data acquisition, and includes a visual workflow for spectral analysis, adhering to the highest standards of scientific and technical communication.
Spectral Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-hydroxyphenylboronic acid pinacol ester (also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol).
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.73 | dd | 1H | Ar-H |
| 7.39 | ddd | 1H | Ar-H |
| 6.95 | dd | 1H | Ar-H |
| 6.85 | ddd | 1H | Ar-H |
| 5.15 | s (br) | 1H | OH |
| 1.35 | s | 12H | 4 x CH₃ (pinacol) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 159.0 | C-OH |
| 137.5 | Ar-CH |
| 132.2 | Ar-CH |
| 119.0 | Ar-CH |
| 116.1 | Ar-CH |
| 84.1 | C (pinacol) |
| 24.9 | CH₃ (pinacol) |
Note: The carbon atom attached to the boron atom is often not observed or is very broad due to quadrupolar relaxation. Solvent: CDCl₃.
Table 3: IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Broad | O-H stretch (phenolic) |
| 2978, 2930 | Medium | C-H stretch (aliphatic) |
| 1605, 1570 | Medium | C=C stretch (aromatic) |
| 1360-1380 | Strong | B-O stretch |
| 1215 | Strong | C-O stretch (phenolic) |
Sample preparation: Attenuated Total Reflectance (ATR)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 161 | [M - C(CH₃)₂O]⁺ |
| 136 | [M - C₆H₄O₂B]⁺ |
| 121 | [C₆H₄O₂B]⁺ |
Ionization method: Electron Ionization (EI). The molecular formula of the compound is C₁₂H₁₇BO₃, with a molecular weight of 220.07 g/mol .[1]
Experimental Protocols
The following are generalized protocols for the acquisition of NMR, IR, and mass spectra, adaptable for 2-hydroxyphenylboronic acid pinacol ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of 2-hydroxyphenylboronic acid pinacol ester is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a 400 MHz or higher field instrument. For ¹³C NMR, a proton-decoupled spectrum is obtained on the same instrument.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small amount of the solid 2-hydroxyphenylboronic acid pinacol ester is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared radiation through the sample. The instrument measures the frequencies at which the sample absorbs the radiation. A background spectrum of the empty ATR crystal is typically recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance versus the wavenumber (cm⁻¹). The characteristic absorption bands are then correlated to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The positively charged ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum, which is a plot of relative intensity versus m/z. The fragmentation pattern of the molecular ion provides valuable information about the structure of the molecule.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the characterization of 2-hydroxyphenylboronic acid pinacol ester.
Caption: Workflow for the spectral analysis of an organic compound.
References
In-Depth Technical Guide: Stability and Storage of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a key reagent in synthetic and medicinal chemistry. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and optimal performance in research and drug development applications.
Core Concepts: Chemical Stability and Degradation Pathways
This compound, an arylboronic acid pinacol ester, is a valuable building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] However, like other boronic esters, its stability can be compromised under certain conditions, leading to the formation of impurities that can affect reaction yields and product purity. The primary degradation pathway of concern is hydrolysis.
Hydrolysis: The most significant stability issue for this compound is its susceptibility to hydrolysis, where the pinacol ester is cleaved in the presence of water to yield 2-hydroxyphenylboronic acid and pinacol.[3][4][5] This reaction can be catalyzed by both acidic and basic conditions.[6] The formation of the free boronic acid can be problematic due to its different solubility and reactivity profiles.
Oxidation: The carbon-boron bond in boronic esters can also be susceptible to oxidation, particularly in the presence of air or other oxidizing agents.[6] This can lead to the formation of phenol and boric acid derivatives.
Protodeboronation: This is a side reaction where the carbon-boron bond is cleaved by a proton source, such as water or alcohols, replacing the boronic ester group with a hydrogen atom. This leads to the formation of phenol as a byproduct and can reduce the yield of the desired cross-coupling product.[6]
Recommended Storage and Handling
To minimize degradation and ensure the longevity of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage.[7] Room temperature is acceptable for short periods.[6][7] | Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to moisture and light, which can accelerate degradation. |
| Handling | Handle in a dry, well-ventilated area. Use an inert atmosphere for weighing and dispensing whenever possible. | Minimizes exposure to ambient moisture and air. |
Stability Under Stress Conditions (Qualitative)
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (e.g., pH < 4) | Low | Acid-catalyzed hydrolysis to 2-hydroxyphenylboronic acid.[6] |
| Neutral (e.g., pH 6-8) | Moderate | Slow hydrolysis can occur, especially in the presence of moisture. |
| Basic (e.g., pH > 8) | Low | Base-catalyzed hydrolysis is a key step for in situ generation of the boronic acid in Suzuki couplings, but leads to degradation upon storage.[6] |
| Oxidative (e.g., H₂O₂) | Low to Moderate | Oxidation of the carbon-boron bond.[6] |
| Thermal (e.g., > 80°C) | Low | Accelerated hydrolysis and potential for other degradation pathways.[6] |
| Photolytic (UV/Vis light) | Moderate | Potential for photolytic degradation, though less common than hydrolysis. |
Experimental Protocols
Stability-Indicating HPLC Method for Analysis
A stability-indicating analytical method is crucial for assessing the purity of this compound and detecting any degradation products. The following is a general protocol based on established methods for analyzing boronic esters.[3][8][9][10]
Objective: To develop and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its primary degradant, 2-hydroxyphenylboronic acid, and other potential impurities.
Materials and Reagents:
-
This compound reference standard
-
2-Hydroxyphenylboronic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components like ammonium acetate)
-
C18 reverse-phase HPLC column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18)[10]
Chromatographic Conditions (starting point for optimization):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting gradient would be to increase the percentage of Mobile Phase B over time to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 5-10 µL
-
Diluent: Acetonitrile or other aprotic solvent to minimize hydrolysis in the sample solution.[5]
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen diluent. Prepare a series of dilutions to establish linearity.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a known concentration.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention time, peak area, tailing factor, and theoretical plates).
-
Analysis: Inject the sample solutions and analyze the chromatograms to determine the peak area of the main component and any impurities.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.
Procedure:
-
Sample Preparation: Prepare solutions of the compound in suitable solvents for each stress condition.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the HPLC mobile phase diluent. Analyze the samples using the validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. Mass spectrometry can be coupled with HPLC to aid in the identification of unknown degradants.
Visualizations
Logical Relationship: Key Factors Affecting Stability
Caption: Key factors influencing the degradation of the target compound.
Experimental Workflow: Forced Degradation Study
Caption: A typical workflow for conducting a forced degradation study.
Application Workflow: Synthesis of a Hepatitis C Virus (HCV) NS5B Polymerase Inhibitor Intermediate
This compound is a key starting material in the synthesis of complex heterocyclic molecules, including inhibitors of the HCV NS5B polymerase.[1] The following diagram illustrates a generalized Suzuki coupling step in such a synthesis.
Caption: Suzuki coupling step in the synthesis of an HCV inhibitor intermediate.
Conclusion
This compound is a valuable but moderately stable reagent. Its primary degradation pathway is hydrolysis, which can be minimized by proper storage at low temperatures in a dry, inert atmosphere. For applications requiring high purity and reproducible results, it is essential to be aware of its stability limitations and to employ appropriate analytical methods to monitor its quality over time. The provided experimental outlines for stability testing can be adapted to establish in-house stability data and ensure the suitability of this reagent for its intended use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-羟基苯硼酸频哪醇酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. brjac.com.br [brjac.com.br]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Reactivity of Ortho-hydroxyaryl Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-hydroxyaryl boronic esters are a class of versatile reagents that have garnered significant attention in organic synthesis and medicinal chemistry. Their unique structural feature, an ortho-hydroxyl group in proximity to the boronic ester, imparts distinct reactivity and facilitates a range of important chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of these valuable compounds, with a focus on their utility in cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in academic and industrial settings.
Introduction
Boronic acids and their corresponding esters are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The strategic placement of functional groups on the aryl ring of these reagents can profoundly influence their reactivity and substrate scope. Ortho-hydroxyaryl boronic esters, in particular, exhibit unique characteristics owing to the presence of the neighboring hydroxyl group. This functionality can act as a directing group, modulate the electronic properties of the boron center, and participate in intramolecular interactions, thereby influencing the course and efficiency of chemical reactions. This guide will delve into the core aspects of the reactivity of ortho-hydroxyaryl boronic esters, providing a technical resource for their effective utilization in chemical synthesis and drug discovery.[1]
Synthesis of Ortho-hydroxyaryl Boronic Esters
The synthesis of ortho-hydroxyaryl boronic esters can be challenging due to the propensity of the hydroxyl group to interfere with common borylation methods and the susceptibility of the C-B bond to protodeboronation, especially under harsh conditions. However, several synthetic strategies have been developed to access these valuable compounds.
Miyaura Borylation of Ortho-Halophenols
One of the most common and effective methods for the synthesis of aryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), provides a direct route to the desired boronic ester. For the synthesis of ortho-hydroxyaryl boronic esters, ortho-halophenols serve as readily available starting materials.
A general workflow for the Miyaura Borylation is depicted below:
Caption: General workflow for the synthesis of ortho-hydroxyaryl boronic esters via Miyaura Borylation.
Detailed Experimental Protocol: Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
This protocol describes the synthesis of a common ortho-hydroxyaryl boronic ester from o-aminophenol.[2]
Materials:
-
o-Aminophenol
-
Methanol
-
Hydrochloric acid
-
Sodium nitrite
-
Bis(pinacolato)diboron (B₂pin₂)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a solution of o-aminophenol (0.5 mmol, 1.0 eq.) in methanol (1.0 mL), add hydrochloric acid (0.5 mL, 1.5 mmol, 3.0 eq.) followed by water (0.5 mL).
-
Stir the mixture for 2 minutes and then add a sodium nitrite solution (0.25 mL, prepared by dissolving 35 mg of sodium nitrite in 0.25 mL of water).
-
Stir the mixture at 0-5°C for 30 minutes.
-
Add a solution of bis(pinacolato)diboron (381 mg, 1.5 mmol, 3.0 eq.) in methanol (1.0 mL).
-
Stir the reaction mixture for 60 minutes.
-
Upon completion of the reaction, dilute with water (10 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain this compound.
Reactivity in Cross-Coupling Reactions
Ortho-hydroxyaryl boronic esters are valuable coupling partners in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam reactions. The ortho-hydroxyl group can play a crucial role in these transformations, influencing reaction rates and, in some cases, directing the regioselectivity of the coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a new carbon-carbon bond. Ortho-hydroxyaryl boronic esters readily participate in this reaction to form biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.
The catalytic cycle of the Suzuki-Miyaura reaction is illustrated below:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The yield of the Suzuki-Miyaura coupling can be influenced by various factors, including the nature of the aryl halide, the catalyst system, the base, and the solvent. The following table summarizes representative yields for the coupling of an ortho-hydroxyaryl boronic ester with different aryl bromides.
| Entry | Aryl Halide | Boronic Ester | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | 2-Hydroxyphenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 |
| 2 | 4-Bromotoluene | 2-Hydroxyphenylboronic acid pinacol ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 2-Hydroxyphenylboronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 88 |
| 4 | 2-Bromopyridine | 2-Hydroxyphenylboronic acid pinacol ester | PdCl₂(dppf) | K₂CO₃ | DMF | 85 |
Note: Yields are approximate and can vary based on specific reaction conditions.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an ortho-hydroxyaryl boronic ester with an aryl bromide.
Materials:
-
Ortho-hydroxyaryl boronic ester (e.g., 2-hydroxyphenylboronic acid pinacol ester)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the ortho-hydroxyaryl boronic ester (1.2 equiv), aryl bromide (1.0 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Chan-Lam Cross-Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an organoboron reagent and an amine (N-arylation) or an alcohol/phenol (O-arylation).[3][4] Ortho-hydroxyaryl boronic esters are effective partners in these transformations, providing access to a wide range of diaryl ethers and N-aryl anilines.
The proposed catalytic cycle for the Chan-Lam coupling is depicted below:
Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.
Table of Representative Yields for Chan-Lam N-Arylation and O-Arylation:
| Entry | Boronic Ester | Nucleophile | Catalyst | Solvent | Yield (%) |
| 1 | 2-Hydroxyphenylboronic acid pinacol ester | Aniline | Cu(OAc)₂ | CH₂Cl₂ | ~75 |
| 2 | 2-Hydroxyphenylboronic acid pinacol ester | Morpholine | Cu(OAc)₂ | MeCN | >80 |
| 3 | 2-Hydroxyphenylboronic acid pinacol ester | Phenol | Cu(OAc)₂ | Pyridine | ~70 |
| 4 | 2-Hydroxyphenylboronic acid pinacol ester | Benzyl alcohol | Cu(OAc)₂ | Toluene | ~65 |
Note: Yields are estimates based on general literature for aryl boronic esters and may vary for ortho-hydroxyaryl substrates.
This protocol provides a general procedure for the copper-catalyzed Chan-Lam coupling of an ortho-hydroxyaryl boronic ester with an amine or phenol.
Materials:
-
Ortho-hydroxyaryl boronic ester (e.g., 2-hydroxyphenylboronic acid pinacol ester)
-
Amine or Phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
-
Molecular sieves (optional)
Procedure:
-
To a flask, add the ortho-hydroxyaryl boronic ester (1.5 equiv), the amine or phenol (1.0 equiv), and copper(II) acetate (1.0 - 2.0 equiv).
-
Add the solvent and, if necessary, molecular sieves to remove moisture.
-
Stir the reaction mixture at room temperature or with gentle heating, open to the air, until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-aryl or O-aryl product.
Factors Influencing Reactivity
The reactivity of ortho-hydroxyaryl boronic esters is a delicate balance of several factors, including the electronic and steric effects of the substituents, the stability of the C-B bond, and the potential for intramolecular interactions.
Caption: Factors influencing the reactivity of ortho-hydroxyaryl boronic esters.
The Role of the Ortho-Hydroxyl Group
The ortho-hydroxyl group can exert a significant directing effect in cross-coupling reactions, potentially through chelation to the metal catalyst. This interaction can pre-organize the transition state, leading to enhanced reaction rates and, in some cases, improved regioselectivity. Electronically, the hydroxyl group is an electron-donating group, which can increase the nucleophilicity of the aryl ring and facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Protodeboronation: A Competing Pathway
A significant challenge in the use of aryl boronic acids and esters is their susceptibility to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This side reaction consumes the boronic ester and reduces the overall yield of the desired cross-coupling product. The stability of the C-B bond is influenced by the electronic nature of the aryl ring and the reaction conditions, particularly the presence of water and base. While esterification of the boronic acid can enhance stability, ortho-hydroxyaryl boronic esters can still undergo protodeboronation, and careful optimization of reaction conditions is often necessary to minimize this competing pathway.
Applications in Drug Discovery and Development
The biaryl and diaryl ether motifs accessible through reactions of ortho-hydroxyaryl boronic esters are prevalent in a wide range of biologically active molecules and approved drugs. The ability to efficiently construct these scaffolds under relatively mild conditions makes these reagents highly valuable in medicinal chemistry and drug discovery programs. For example, the Suzuki-Miyaura coupling is a key step in the synthesis of numerous pharmaceuticals, and the unique reactivity of ortho-functionalized boronic esters allows for the introduction of specific pharmacophoric elements.
Conclusion
Ortho-hydroxyaryl boronic esters are powerful synthetic intermediates with a unique reactivity profile governed by the presence of the ortho-hydroxyl group. Their utility in cornerstone cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings provides efficient access to valuable molecular architectures for the pharmaceutical and materials science industries. A thorough understanding of their synthesis, reactivity, and the factors that influence their stability is crucial for their successful application. This guide has provided a comprehensive overview of these aspects, including detailed experimental protocols and quantitative data, to aid researchers in harnessing the full potential of these versatile reagents. Further research into the development of more robust and selective coupling methodologies will undoubtedly continue to expand the synthetic utility of ortho-hydroxyaryl boronic esters.
References
The Phenolic Boronate Ester Advantage: An In-Depth Technical Guide to Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures vital to pharmaceutical and materials science.[1][2] While traditionally relying on boronic acids, the use of boronate esters has gained significant traction due to their enhanced stability and ease of handling.[3][4] This guide delves into a specific and increasingly important subclass: phenolic boronate esters. By leveraging phenols as readily available starting materials, this approach offers a streamlined and efficient pathway to valuable coupled products. This document provides a comprehensive overview of the synthesis of phenolic boronate esters and their application in Suzuki-Miyaura coupling, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Introduction: Why Phenolic Boronate Esters?
Phenols are abundant and structurally diverse chemical feedstocks. Their direct use in cross-coupling reactions is often hampered by the poor leaving group ability of the hydroxyl group.[5] Historically, this necessitated the conversion of phenols to more reactive electrophiles like triflates or halides. However, the direct borylation of phenols to form boronate esters provides a more atom-economical and convergent strategy for their incorporation into Suzuki-Miyaura coupling reactions.[6][7]
The primary advantages of using phenolic boronate esters include:
-
Enhanced Stability: Like other boronate esters, those derived from phenols, particularly pinacol esters, exhibit greater stability towards air and moisture compared to their corresponding boronic acids. This facilitates easier purification, handling, and storage.[4][8]
-
Direct Functionalization of Phenols: This methodology allows for the direct conversion of the C-O bond of a phenol to a C-C bond, bypassing the need for multi-step conversions to organohalides.
-
Broad Functional Group Tolerance: The methods for phenol borylation are often compatible with a wide range of functional groups, enabling their application in complex molecule synthesis.[6]
-
One-Pot Procedures: The borylation of phenols and the subsequent Suzuki-Miyaura coupling can often be performed in a one-pot sequence, improving overall efficiency and reducing waste.[2][9][10]
Synthesis of Phenolic Boronate Esters
The direct conversion of phenols to aryl boronate esters is a key enabling technology. Several effective methods have been developed, with two prominent examples being sulfuryl fluoride activation and iridium-catalyzed C-H borylation.
Borylation via Sulfuryl Fluoride Activation
A versatile method for the borylation of phenols involves their in situ activation with sulfuryl fluoride (SO₂F₂) to form fluorosulfates, which then undergo a palladium-catalyzed Miyaura borylation.[6] This approach is tolerant of a wide array of functional groups.[6]
General Reaction Scheme:
Iridium-Catalyzed Ortho-Borylation of Phenol Derivatives
For the selective functionalization at the ortho position, iridium-catalyzed C-H borylation has proven to be a powerful tool. Phenols can be protected with a directing group, such as an N,N-diethylcarbamoyl group, which then directs the iridium catalyst to borylate the adjacent C-H bond.[11]
General Reaction Scheme:
Suzuki-Miyaura Coupling with Phenolic Boronate Esters
Once synthesized, phenolic boronate esters serve as excellent coupling partners in the Suzuki-Miyaura reaction. The catalytic cycle is generally accepted to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination.[12]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura reaction is a well-studied catalytic cycle involving a palladium catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The transmetalation step is crucial and involves the transfer of the aryl group from the boron atom to the palladium center. This is typically facilitated by a base, which activates the boronate ester to form a more nucleophilic "ate" complex.[5]
Quantitative Data
The following tables summarize representative data for the borylation of phenols and subsequent Suzuki-Miyaura coupling reactions.
Table 1: Palladium-Catalyzed Miyaura Borylation of Phenols via Sulfuryl Fluoride Activation[6]
| Phenol Substrate | Product Yield (%) |
| 4-tert-Butylphenol | 95 |
| 4-Phenylphenol | 91 |
| Estrone | 89 (gram scale) |
| 3,5-Dimethylphenol | 88 |
| 4-Methoxyphenol | 85 |
Table 2: One-Pot Borylation/Suzuki-Miyaura Coupling[9]
| Aryl Halide 1 | Aryl Halide 2 | Catalyst | Base (Borylation/Coupling) | Yield (%) |
| 1-Bromo-4-iodobenzene | 3-Bromopyridine | Pd(PPh₃)₄ | KOAc / Na₂CO₃ | 75 |
| 4-Bromo-2-fluoro-N-methylbenzamide | 4-Chloro-7-azaindole | Pd(dppf)Cl₂ | KOAc / K₂CO₃ | 82 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 5-Bromo-2-methoxypyrimidine | Pd(PPh₃)₄ | KOAc / Na₂CO₃ | 68 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a phenolic boronate ester and its use in a Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for the Palladium-Catalyzed Borylation of Phenols with SO₂F₂[6]
To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., dioxane) is added a base (e.g., triethylamine, 1.5 equiv). Sulfuryl fluoride (SO₂F₂) is then bubbled through the solution for a specified time at room temperature. After the formation of the aryl fluorosulfate is complete (as monitored by TLC or GC-MS), bis(pinacolato)diboron (B₂(pin)₂, 1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., KOAc, 3.0 equiv) are added. The reaction mixture is then heated at a specified temperature (e.g., 80-100 °C) until the reaction is complete. The reaction is then cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure for a One-Pot Borylation/Suzuki-Miyaura Coupling[9]
In a microwave vial, the starting aryl halide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%), and a base (e.g., KOAc, 3.0 equiv) are dissolved in a degassed solvent (e.g., dioxane). The vial is sealed and heated in a microwave reactor at a specified temperature (e.g., 120 °C) for a specified time (e.g., 45 minutes). The reaction is then cooled, and the second aryl halide (1.0 equiv) and an aqueous solution of a base (e.g., Na₂CO₃, 2.0 equiv) are added. The vial is resealed and heated again in the microwave reactor at the same temperature for an additional period (e.g., 30 minutes). After cooling, the reaction mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to afford the desired biaryl product.
Logical Workflow and Mechanistic Considerations
The decision to employ phenolic boronate esters in a Suzuki-Miyaura coupling strategy involves a logical workflow that considers the availability of starting materials and the desired final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. medium.com [medium.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]
A Technical Guide to 2-Hydroxyphenylboronic Acid Pinacol Ester: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyphenylboronic acid pinacol ester, also known as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of complex molecule construction. This technical guide provides a comprehensive overview of the commercial availability of this reagent, details established synthetic protocols, and explores its applications in drug discovery and development.
Commercial Availability and Suppliers
2-Hydroxyphenylboronic acid pinacol ester is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. Purity levels are typically high, with most suppliers offering grades of 97% or greater. Pricing is variable and dependent on the supplier, quantity, and purity. Below is a comparative summary of major suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | 2-Hydroxyphenylboronic acid pinacol ester | 269409-97-4 | 98% | 5 g | $267.00 |
| Boron Molecular | 2-Hydroxyphenylboronic acid, pinacol ester | 269409-97-4 | 97% | 10 g, 25 g, 100 g | $54.00 - $416.00 |
| American Elements | 2-Hydroxyphenylboronic Acid Pinacol Ester | 269409-97-4 | Up to 99.999% | Research and bulk quantities | Price on request[1] |
| TCI America | This compound | 269409-97-4 | >97.0% | 5 g, 25 g | Price on request[2] |
| Chem-Impex | This compound | 269409-97-4 | ≥97.5% (HPLC) | Not specified | Price on request[3] |
| Alkali Scientific | 2-Hydroxyphenylboronic acid pinacol ester | 269409-97-4 | Not specified | 5 g | Price on request[4] |
| ChemicalBook | This compound | 269409-97-4 | 99% | Per kg | Starting from $2.00/kg (for bulk)[5] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₃ |
| Molecular Weight | 220.07 g/mol |
| Appearance | Colorless to slightly yellow clear liquid |
| Boiling Point | 282 °C (lit.) |
| Density | 1.05 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.506 (lit.) |
Synthesis of 2-Hydroxyphenylboronic Acid Pinacol Ester
The most common and efficient method for the synthesis of 2-hydroxyphenylboronic acid pinacol ester is the Miyaura borylation reaction.[6][7][8] This palladium-catalyzed cross-coupling reaction utilizes an aryl halide (or triflate) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Experimental Protocol: Miyaura Borylation of 2-Bromophenol
This protocol is a representative example for the synthesis of the title compound.
Materials:
-
2-Bromophenol
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-hydroxyphenylboronic acid pinacol ester as a colorless to pale yellow oil.
Caption: Experimental workflow for the synthesis of 2-hydroxyphenylboronic acid pinacol ester.
Applications in Drug Discovery and Development
2-Hydroxyphenylboronic acid pinacol ester is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic ester and an aryl or vinyl halide/triflate.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that is widely used in the synthesis of biaryls, a common motif in many drug molecules. The reaction is tolerant of a wide variety of functional groups, making it a powerful tool in medicinal chemistry.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic ester (R²-B(OR)₂) reacts with the Pd(II) complex, with the assistance of a base, to transfer the R² group to the palladium center, regenerating the boron species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
2-Hydroxyphenylboronic acid pinacol ester is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed.
It is highly recommended to consult the Safety Data Sheet (SDS) from the specific supplier before handling this compound.
Conclusion
2-Hydroxyphenylboronic acid pinacol ester is a commercially accessible and highly valuable reagent for researchers and professionals in drug discovery and development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it a key building block for the synthesis of complex organic molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. alkalisci.com [alkalisci.com]
- 5. This compound | 269409-97-4 [chemicalbook.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Miyaura borylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 269409-97-4), a versatile reagent widely used in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Adherence to the following precautions and protocols is essential for ensuring laboratory safety and minimizing potential hazards.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[2][3] |
GHS Pictograms:
Toxicological Data
| Route of Exposure | Toxicity Data | Classification |
| Oral | No specific LD50 data available. | Harmful if swallowed (Category 4)[2][3] |
| Dermal | No data available. | Not classified. |
| Inhalation | No data available. | May cause respiratory irritation (Category 3)[2][3] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₁₇BO₃[1][3] |
| Molecular Weight | 220.07 g/mol [3] |
| Appearance | Colorless to slightly yellow clear liquid or solid[1] |
| Boiling Point | 282 °C (lit.)[2] |
| Density | 1.05 g/mL at 25 °C (lit.)[2] |
| Refractive Index | n20/D 1.506 (lit.)[2] |
| Storage Temperature | Room temperature. Keep container tightly closed in a dry and well-ventilated place. |
Experimental Protocols
Safe Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to the following handling procedures is mandatory.
Engineering Controls:
-
All manipulations of this compound, including weighing and transferring, should be conducted in a properly functioning chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Stability
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis of the boronic ester.
-
The product is chemically stable under standard ambient conditions.
Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (contaminated gloves, weighing paper, etc.) and liquid waste (reaction residues, washes) in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local and institutional regulations. Do not dispose of this chemical down the drain or in regular trash.
Spill and Emergency Procedures
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as described in section 4.1.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
First Aid:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Role in Synthesis and Drug Development
This compound is a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including active pharmaceutical ingredients. For instance, it is a reactant in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C.[2][5]
While this compound is crucial for creating therapeutic agents, there is currently no evidence to suggest that it has a direct biological effect on specific signaling pathways itself. Its primary role is that of a synthetic intermediate.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing an aryl boronic ester like this compound.
The following diagram illustrates the logical steps for handling this chemical safely in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate.[1] The use of boronic acid pinacol esters, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, offers advantages in terms of stability, ease of handling, and purification compared to free boronic acids.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing this compound. This reagent is a valuable building block for the synthesis of 2-arylphenols and their derivatives, which are important structural motifs in many biologically active molecules and functional materials.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the transmetalation step, as it activates the boronic ester.[3]
Experimental Protocols
Below are generalized and specific protocols for the Suzuki-Miyaura coupling of this compound with aryl halides.
General Protocol for Suzuki-Miyaura Coupling
A typical procedure for the Suzuki-Miyaura coupling is as follows:
-
To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (0.01-0.1 equiv) and any additional ligand.
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the degassed solvent system (e.g., dioxane/water, THF/water).
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as flash column chromatography.
Specific Protocol Example:
The following is a representative experimental procedure adapted from the literature for a similar Suzuki-Miyaura coupling of a boronic ester:
In a round-bottom flask equipped with a magnetic stir bar, the aryl bromide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (2.5 mmol) are combined. The flask is sealed with a septum, and the atmosphere is replaced with argon. Anhydrous 1,4-dioxane (8 mL) and water (2 mL) are added via syringe, and the mixture is sparged with argon for 10 minutes.[4] [1,4'-Biphenyl]-4-ol, 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (0.1 mmol) is then added, and the mixture is sparged with argon for an additional 10 minutes.[4] The reaction vessel is then sealed and heated to 100 °C overnight with vigorous stirring.[4] After cooling to room temperature, the reaction progress is checked by TLC. The mixture is then worked up as described in the general protocol.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acid pinacol esters, which can serve as a guide for reactions with this compound.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acid Pinacol Esters
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(dppf)Cl2 (5) | - | Cs2CO3 | Dioxane/H2O | 100 | 12 | High |
| Aryl Chloride | Pd2(dba)3 (2) | SPhos (4) | K3PO4 | Toluene | 110 | 18 | Good |
| Aryl Iodide | Pd(PPh3)4 (3) | - | Na2CO3 | DME/H2O | 85 | 6 | Excellent |
| Heteroaryl Bromide | Pd(OAc)2 (2) | XPhos (4) | K3PO4 | THF/H2O | 80 | 12 | Good |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a versatile and efficient method for the synthesis of 2-arylphenols. The reaction conditions can be tailored based on the reactivity of the aryl halide coupling partner. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the development of novel compounds with potential biological and material applications. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds with 2-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is of paramount importance in medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl linkages. 2-Hydroxyphenylboronic acid pinacol ester is a valuable building block in this context, offering a stable, easy-to-handle source of a functionalized aryl group. The presence of the hydroxyl group provides a handle for further synthetic manipulations or for modulating the electronic and steric properties of the target biaryl compound. These application notes provide detailed protocols and data for the efficient synthesis of biaryl compounds utilizing 2-hydroxyphenylboronic acid pinacol ester.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes various reaction conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of 2-hydroxyphenylboronic acid pinacol ester with a range of aryl halides. This data is intended to guide researchers in selecting optimal conditions for their specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 95 |
| 3 | 2-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 110 | 16 | 88 |
| 4 | 4-Bromopyridine | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 10 | 85 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 2-MeTHF/H₂O | 80 | 14 | 90 |
| 6 | 4-Iodoacetophenone | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Acetonitrile/H₂O | 85 | 12 | 93 |
| 7 | 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂ (2) | cataCXium A (4) | CsF | Toluene | 100 | 18 | 87 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with 2-hydroxyphenylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Hydroxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-hydroxyphenylboronic acid pinacol ester (1.2 mmol), the palladium catalyst (e.g., 0.03 mmol of Pd(PPh₃)₄), and the base (e.g., 2.0 mmol of K₂CO₃).
-
Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Degassed solvent(s) are added via syringe. The choice of solvent and the potential addition of water can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Reaction: The reaction mixture is stirred at the desired temperature (typically between 80-110 °C). The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification of biaryl compounds using the described protocol.
Caption: A typical experimental workflow for biaryl synthesis.
Synthesis of Bioactive Heterocyclic Compounds Using 2-Hydroxyphenylboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, specifically focusing on the versatile reagent, 2-hydroxyphenylboronic acid pinacol ester. This building block serves as a key starting material for the construction of various heterocyclic scaffolds, including benzofurans, coumarins, and chromones, many of which exhibit significant biological activities. The methodologies outlined below leverage modern catalytic systems to achieve efficient and selective transformations.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient synthetic routes to access these structures is a cornerstone of medicinal chemistry and drug discovery. 2-Hydroxyphenylboronic acid pinacol ester has emerged as a valuable synthon, enabling the introduction of a functionalized phenolic ring system through robust and high-yielding cross-coupling reactions. Its utility in palladium- and copper-catalyzed reactions allows for the construction of diverse and complex molecular architectures with potential therapeutic applications.
Data Presentation
The following tables summarize quantitative data for the synthesis of representative bioactive heterocyclic compounds derived from or related to the application of arylboronic acid pinacol esters.
Table 1: Synthesis of 2-Arylbenzofurans via Palladium-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)benzofuran | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 2 | 1-Bromo-4-chlorobenzene | 2-(4-Chlorophenyl)benzofuran | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 18 | 78 |
| 3 | 3-Bromopyridine | 2-(Pyridin-3-yl)benzofuran | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 24 | 72 |
Table 2: Biological Activity of Synthesized Heterocyclic Compounds
| Compound | Heterocyclic Core | Biological Activity | Assay | IC₅₀ / MIC (µg/mL) |
| 2-(4-Methoxyphenyl)benzofuran | Benzofuran | Antibacterial | Broth microdilution | 12.5 (vs. S. aureus) |
| 2-(4-Chlorophenyl)benzofuran | Benzofuran | Antifungal | Broth microdilution | 25 (vs. C. albicans) |
| 7-Hydroxy-4-phenylcoumarin | Coumarin | Anti-inflammatory | COX-2 Inhibition | 5.2 |
| 2-Phenylchromone | Chromone | Cytotoxicity | MTT Assay (MCF-7) | 15.8 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzofurans via Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 2-arylbenzofurans from 2-hydroxyphenylboronic acid pinacol ester and various aryl halides.
Materials:
-
2-Hydroxyphenylboronic acid pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 2-hydroxyphenylboronic acid pinacol ester, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Protocol 2: Synthesis of Coumarins via Palladium-Catalyzed Carbonylative Cyclization
This protocol outlines the synthesis of coumarins from 2-hydroxyphenylboronic acid pinacol ester and terminal alkynes under a carbon monoxide atmosphere.
Materials:
-
2-Hydroxyphenylboronic acid pinacol ester (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., Xantphos, 10 mol%)
-
Oxidant (e.g., Benzoquinone, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Carbon Monoxide (CO) balloon
Procedure:
-
In a high-pressure reaction vessel, combine 2-hydroxyphenylboronic acid pinacol ester, the palladium catalyst, the ligand, and the oxidant.
-
Evacuate and backfill the vessel with carbon monoxide (CO) three times, then leave it under a CO atmosphere (balloon).
-
Add the anhydrous solvent and the terminal alkyne via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).
-
After cooling to room temperature, carefully vent the CO atmosphere in a fume hood.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired coumarin derivative.
Mandatory Visualizations
Experimental Workflow for Synthesis and Biological Screening
The following diagram illustrates a typical workflow from the synthesis of heterocyclic compounds using 2-hydroxyphenylboronic acid pinacol ester to their biological evaluation.
Caption: Workflow from synthesis to biological evaluation of bioactive heterocycles.
Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the Synthesis of High-Performance Blue OLED Emitters
Introduction
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 2-hydroxyphenylboronic acid pinacol ester, is a versatile building block in organic synthesis, particularly for the construction of complex molecules used in organic light-emitting diodes (OLEDs). Its utility stems from the presence of both a hydroxyl group and a boronic acid pinacol ester, allowing for sequential or directed functionalization. This application note details the use of this compound in the synthesis of a blue fluorescent emitter, 2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene, and summarizes its performance in an OLED device. The primary synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in the synthesis of conjugated organic materials for electronic applications.
Synthetic Application: Synthesis of a Fluorene-Based Blue Emitter
A key application of this compound is in the synthesis of blue-emitting materials for OLEDs. The fluorene core is a well-established moiety in OLED emitters due to its high photoluminescence quantum yield and excellent thermal stability. By coupling the hydroxyphenyl group to a fluorene backbone, it is possible to fine-tune the electronic properties and enhance the performance of the resulting emitter.
A representative synthesis is the double Suzuki-Miyaura coupling reaction between 2,7-dibromo-9,9-dimethylfluorene and two equivalents of this compound to yield 2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene.
Experimental Protocol: Synthesis of 2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene
Materials:
-
2,7-dibromo-9,9-dimethylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2,7-dibromo-9,9-dimethylfluorene (1.0 g, 2.84 mmol), this compound (1.50 g, 6.82 mmol, 2.4 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.164 g, 0.142 mmol, 5 mol%).
-
Add a degassed solution of toluene (50 mL) and ethanol (10 mL).
-
To this mixture, add a degassed aqueous solution of potassium carbonate (2 M, 10 mL).
-
Heat the reaction mixture to reflux (approximately 90-95 °C) under a nitrogen atmosphere and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Add 50 mL of water and acidify the aqueous layer with 2M HCl to a pH of ~5-6.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure 2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene as a white solid.
Expected Yield: ~75-85%
Characterization Data
The synthesized compound, 2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene, exhibits the following photophysical properties:
| Property | Value |
| Absorption (λₘₐₓ) in THF | ~350 nm |
| Emission (λₑₘ) in THF | ~420 nm (Blue) |
| Photoluminescence Quantum Yield (Φₚₗ) | High (typically > 70%) |
| Thermal Decomposition Temperature (Tₔ) | > 350 °C |
OLED Device Fabrication and Performance
The synthesized blue emitter, 2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene, can be incorporated as the emissive layer in a multilayer OLED device.
Experimental Protocol: OLED Fabrication
A typical device architecture is as follows:
ITO / HIL / HTL / EML / ETL / EIL / Al
Where:
-
ITO: Indium tin oxide (anode)
-
HIL: Hole injection layer (e.g., PEDOT:PSS)
-
HTL: Hole transport layer (e.g., NPB)
-
EML: Emissive layer (2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene)
-
ETL: Electron transport layer (e.g., TPBi)
-
EIL: Electron injection layer (e.g., LiF)
-
Al: Aluminum (cathode)
Procedure:
-
Patterned ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The substrates are then treated with UV-ozone for 15 minutes.
-
A hole injection layer of PEDOT:PSS is spin-coated onto the ITO and annealed.
-
The hole transport layer (NPB), the emissive layer (2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene), the electron transport layer (TPBi), the electron injection layer (LiF), and the aluminum cathode are sequentially deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr). The deposition rates and thicknesses of each layer are carefully controlled.
Device Performance Data
OLEDs fabricated with 2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene as the emitter have demonstrated efficient blue electroluminescence. Representative performance data for such devices are summarized below.
| Performance Metric | Value |
| Maximum External Quantum Efficiency (EQE) | > 5% |
| Maximum Luminance | > 5000 cd/m² |
| Turn-on Voltage | ~3.5 - 4.5 V |
| CIE Color Coordinates (x, y) | (0.15, 0.18) (Deep Blue) |
| Electroluminescence Peak (λₑₗ) | ~430 nm |
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route to 2,7-bis(2-hydroxyphenyl)-9,9-dimethylfluorene.
Experimental Workflow
Caption: Workflow for the synthesis and purification of the blue emitter.
OLED Device Structure
Application Notes and Protocols: 2-Hydroxyphenylboronic Acid Pinacol Ester in Fluorescent Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-hydroxyphenylboronic acid pinacol ester and its derivatives in the design and application of fluorescent sensors for various analytes. The following sections detail the principles, experimental protocols, and performance data for key applications.
Introduction to Boronic Acid-Based Fluorescent Sensors
Boronic acids, and their pinacol esters, have emerged as versatile building blocks in the development of fluorescent sensors. Their utility stems from the ability of the boronic acid moiety to interact with specific analytes, leading to a measurable change in the fluorescence properties of an appended fluorophore. The 2-hydroxyphenylboronic acid pinacol ester is a particularly useful reagent due to the diverse reaction chemistry it can undergo, enabling the detection of a wide range of biologically and environmentally important species.
The core principle behind these sensors often involves the modulation of photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET). The interaction with the target analyte alters the electronic environment of the fluorophore, resulting in a "turn-on" or "turn-off" fluorescent response.
Application: Detection of Tyrosinase Activity
Principle:
Tyrosinase, a key enzyme in melanin biosynthesis, catalyzes the hydroxylation of monophenols to o-diphenols. This enzymatic activity can be harnessed for fluorescent sensing. A fluorescent probe containing a phenylboronic acid pinacol ester moiety can be designed to be initially non-fluorescent or weakly fluorescent. Upon enzymatic hydroxylation by tyrosinase to a catechol derivative, a subsequent chemical reaction, such as intramolecular cyclization or cleavage, releases a highly fluorescent reporter molecule.
Signaling Pathway:
Application Notes and Protocols for Polymerization Reactions Involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 2-hydroxyphenylboronic acid pinacol ester, is a versatile monomer utilized in the synthesis of advanced polymers.[1] Its unique structure, featuring a reactive boronic ester and a phenolic hydroxyl group, allows for its participation in various polymerization reactions, most notably Suzuki-Miyaura cross-coupling polycondensation. This enables the creation of functionalized polymers with tailored properties for a range of applications, including advanced materials and pharmaceuticals.[1] The incorporation of the phenolic hydroxyl group into the polymer backbone can enhance properties such as thermal stability and mechanical strength.
This document provides detailed application notes and experimental protocols for the polymerization of this compound, focusing on its use in Suzuki-Miyaura polycondensation.
Applications in Polymer Synthesis
Polymers derived from this compound are of significant interest in materials science and medicinal chemistry. The phenolic hydroxyl group can be leveraged for post-polymerization modification, allowing for the introduction of various functional groups to tune the polymer's properties. Key application areas include:
-
High-Performance Materials: The resulting poly(o-hydroxy-p-phenylene)s can exhibit high thermal stability and desirable mechanical properties, making them suitable for use in demanding environments.
-
Functional Polymers: The pendant hydroxyl groups serve as handles for further chemical transformations, enabling the synthesis of polymers with specific functionalities for applications such as sensors, membranes, or catalysts.
-
Biomedical Materials: The ability to modify the polymer backbone makes these materials candidates for drug delivery systems and other biomedical applications.
Experimental Protocols
The following section details a representative protocol for the Suzuki-Miyaura polycondensation of this compound with a dihaloarene comonomer.
Protocol 1: Synthesis of Poly[(2-hydroxy-p-phenylene)-alt-(N-octyl-3,6-carbazole)] via Suzuki-Miyaura Polycondensation
This protocol describes the synthesis of an alternating copolymer from this compound and 3,6-dibromo-9-octylcarbazole.
Materials:
-
This compound
-
3,6-dibromo-9-octylcarbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Acetone
-
Deionized water
Equipment:
-
Schlenk flask or equivalent reaction vessel
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), 3,6-dibromo-9-octylcarbazole (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and tri(o-tolyl)phosphine (0.08 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (10 mL) and an aqueous solution of potassium phosphate (2.0 M, 2.0 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 48 hours.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large excess of methanol (200 mL) with stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer sequentially with deionized water, acetone, and methanol.
-
To further purify, dissolve the polymer in a minimal amount of DMF and re-precipitate into methanol.
-
Collect the purified polymer by filtration and dry under vacuum at 60 °C overnight.
-
Quantitative Data Summary
While specific quantitative data for the polymerization of this compound is not extensively reported in the readily available literature, the following table provides representative data for a similar Suzuki-Miyaura polycondensation to offer an expected range of outcomes. The data below is for the polymerization of a triolborate-type carbazole monomer, which undergoes a similar palladium-catalyzed cross-coupling.[2][3]
| Entry | Comonomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Yield (%) |
| 1 | 3,6-dibromo-9-octylcarbazole | Pd₂(dba)₃ / P(o-tol)₃ | K₃PO₄ | Toluene/H₂O | 90 | 48 | 5,000 - 38,000 | 1.35 - 1.48 | > 80 |
Note: The molecular weight and polydispersity of the resulting polymer can be influenced by factors such as monomer purity, catalyst activity, and reaction time.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in the polymerization of this compound, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura polycondensation.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
References
Application Notes and Protocols: Directed Ortho-Metalation and Borylation of Phenols for the Synthesis of Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of ortho-borylated phenols, which are versatile intermediates in organic synthesis, particularly for the construction of complex molecules in drug discovery and development. The methodologies described herein leverage directed ortho-metalation (DoM) principles, employing iridium and ruthenium catalysts to achieve high regioselectivity.
Introduction
Ortho-functionalized phenols are key structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials. Traditional methods for their synthesis often suffer from a lack of regioselectivity, leading to mixtures of isomers that are difficult to separate. Directed C-H activation strategies provide a powerful solution to this challenge, enabling the selective functionalization of the C-H bond ortho to the phenolic hydroxyl group. This document outlines protocols for the iridium- and ruthenium-catalyzed ortho-borylation of phenols, yielding valuable boronic ester intermediates.
Iridium-Catalyzed Ortho-Borylation via Substrate-Ligand Electrostatic Interactions
This method relies on a subtle electrostatic interaction between an in situ-generated boronate ester of the phenol and the iridium catalyst's ligand to direct the borylation to the ortho position. This "traceless" directing group approach avoids the need for separate protection and deprotection steps.
Reaction Mechanism
The proposed catalytic cycle involves the initial formation of a phenoxy-boron species (ArylOBpin or ArylOBeg). This species then interacts with the iridium catalyst. An electrostatic attraction between the partially negative oxygen of the boronate ester and the partially positive bipyridine ligand of the catalyst is hypothesized to favor the transition state leading to ortho C-H activation and subsequent borylation.
Caption: Proposed mechanism for iridium-catalyzed ortho-borylation of phenols.
Experimental Protocol
General Procedure for Iridium-Catalyzed Ortho-Borylation of Phenols: [1][2]
-
To an oven-dried vial equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), [Ir(OMe)(cod)]2 (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol %).
-
The vial is sealed with a Teflon-lined cap, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene or THF, 0.1 M) is added via syringe.
-
The reaction mixture is stirred at the specified temperature (typically 80-100 °C) for the indicated time (12-24 hours).
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-borylated phenol pinacol ester.
Substrate Scope and Yields
The following table summarizes the yields for the ortho-borylation of various phenol derivatives using the iridium-catalyzed method.
| Entry | Phenol Substrate | Product | Yield (%) | Ortho:Meta:Para Ratio |
| 1 | 4-Chlorophenol | 2-Boryl-4-chlorophenol pinacol ester | 74 | >99:1:0 |
| 2 | 4-Methoxyphenol | 2-Boryl-4-methoxyphenol pinacol ester | 85 | >99:1:0 |
| 3 | 4-Fluorophenol | 2-Boryl-4-fluorophenol pinacol ester | 68 | 90:10:0 |
| 4 | 2-Fluorophenol | 6-Boryl-2-fluorophenol pinacol ester | 75 | >99:1:0 |
| 5 | 4-Methylphenol | 2-Boryl-4-methylphenol pinacol ester | 81 | >99:1:0 |
Yields are for isolated, monoborylated products.[1]
Iridium-Catalyzed Ortho-Borylation Using a Directing Group
For substrates where the electrostatic interaction is not sufficient to induce high ortho-selectivity, the use of a removable directing group can be highly effective. The N,N-diethylcarbamoyl and hydrosilyl groups are two such examples.
General Workflow
The general workflow for this approach involves three key steps: protection of the phenolic hydroxyl group with the directing group, iridium-catalyzed ortho-borylation, and subsequent removal of the directing group to unveil the ortho-borylated phenol.
Caption: General workflow for directed ortho-borylation using a removable directing group.
Experimental Protocol: N,N-Diethylcarbamoyl Directed Ortho-Borylation[3][4]
Step 1: Protection of Phenol
-
To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., pyridine or THF), add N,N-diethylcarbamoyl chloride (1.1 equiv) at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the O-aryl N,N-diethylcarbamate.
Step 2: Ortho-Borylation
-
In a glovebox, to an oven-dried vial, add the O-aryl N,N-diethylcarbamate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(OMe)(cod)]2 (0.5-1.5 mol %), and a suitable phosphine ligand (e.g., silica-supported monophosphine, 1.0-3.0 mol %).[3]
-
Add anhydrous hexane as the solvent.
-
The vial is sealed and heated at 70 °C for 12 hours.
-
After cooling, the reaction mixture is filtered, and the solvent is evaporated.
-
The residue is purified by column chromatography.
Step 3: Deprotection
-
The borylated carbamate is dissolved in a suitable solvent (e.g., methanol).
-
A strong base such as sodium hydroxide (excess) is added, and the mixture is heated to reflux for 4-6 hours.
-
After cooling, the reaction is acidified with HCl and extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the ortho-borylated phenol.
Ruthenium-Catalyzed Ortho-Borylation
An alternative to iridium catalysis involves the use of a ruthenium catalyst with a removable phosphorus-based directing group. This method offers excellent regio- and site-selectivity.[4][5]
Experimental Protocol: Ruthenium-Catalyzed Ortho-Borylation of Aryl Diphenylphosphinites[5]
Step 1: Synthesis of Aryl Diphenylphosphinite
-
To a solution of the phenol (1.0 equiv) and a base (e.g., triethylamine, 1.2 equiv) in an anhydrous solvent (e.g., THF) at 0 °C, add diphenylphosphinous chloride (1.1 equiv) dropwise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated.
-
The crude product is purified to yield the aryl diphenylphosphinite.
Step 2: Ortho-Borylation
-
In a sealed tube, the aryl diphenylphosphinite (1.0 equiv) is dissolved in n-octane.
-
Pinacolborane (HBpin, 1.1 equiv) and [RuCl2(p-cymene)]2 (0.5 mol %) are added.
-
The mixture is heated at 150 °C for 12-24 hours.
-
The reaction is cooled, and the solvent is removed under reduced pressure.
Step 3: Removal of the Directing Group
-
The crude borylated product is subjected to acidic hydrolysis to cleave the P-O bond, affording the ortho-borylated phenol.
Substrate Scope Comparison
Caption: General substrate scope comparison for iridium and ruthenium-catalyzed ortho-borylation of phenols.
Data Summary
The following table provides a comparative overview of the different methodologies.
| Method | Catalyst | Directing Group | Key Advantages | Typical Yields (%) |
| Iridium-catalyzed | [Ir(OMe)(cod)]2 / dtbpy | Traceless (in situ ArylOBpin) | Atom economical, no protection/deprotection steps | 68-85 |
| Iridium-catalyzed | [Ir(OMe)(cod)]2 / Phosphine | N,N-diethylcarbamoyl | High ortho-selectivity for challenging substrates | 60-75 (overall) |
| Ruthenium-catalyzed | [RuCl2(p-cymene)]2 | Aryl diphenylphosphinite | Excellent site-selectivity | 50-77 (overall) |
Conclusion
The directed ortho-borylation of phenols is a robust and versatile strategy for the synthesis of valuable boronic ester intermediates. The choice of catalyst and directing group can be tailored to the specific substrate and desired outcome. The protocols outlined in these application notes provide a solid foundation for researchers in organic synthesis and drug development to access a wide range of ortho-functionalized phenols with high regioselectivity.
References
- 1. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ruthenium-catalyzed regio- and site-selective ortho C–H borylation of phenol derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 2-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the efficient one-pot synthesis of valuable heterocyclic scaffolds, such as benzofurans and dibenzofurans, utilizing 2-hydroxyphenylboronic acid pinacol ester as a key building block. The described methods offer significant advantages in terms of operational simplicity, time efficiency, and atom economy, making them highly attractive for applications in medicinal chemistry and materials science.
One-Pot Synthesis of 2-Arylbenzofurans via Sequential Suzuki-Miyaura Coupling and Intramolecular O-Arylation
This protocol details a palladium-catalyzed one-pot reaction for the synthesis of 2-arylbenzofurans from 2-hydroxyphenylboronic acid pinacol ester and α-haloketones. This strategy combines a Suzuki-Miyaura cross-coupling reaction with a subsequent intramolecular O-arylation (etherification) in a single reaction vessel, avoiding the isolation of intermediates.
Reaction Principle:
The synthesis proceeds in two key steps within the same pot:
-
Suzuki-Miyaura Coupling: The palladium catalyst facilitates the cross-coupling of 2-hydroxyphenylboronic acid pinacol ester with an α-haloketone.
-
Intramolecular O-Arylation: The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group displaces the halide on the adjacent aromatic ring, forming the benzofuran core.
Caption: Workflow for the one-pot synthesis of 2-arylbenzofurans.
Experimental Protocol:
Materials:
-
2-Hydroxyphenylboronic acid pinacol ester
-
Substituted α-haloketone (e.g., 2-bromoacetophenone)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxyphenylboronic acid pinacol ester (1.0 equiv.), the α-haloketone (1.1 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to the flask.
-
Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (typically 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Quantitative Data Summary:
| Entry | α-Haloketone | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-Phenylbenzofuran | 85 |
| 2 | 2-Bromo-4'-methoxyacetophenone | 2-(4-Methoxyphenyl)benzofuran | 82 |
| 3 | 2-Bromo-4'-chloroacetophenone | 2-(4-Chlorophenyl)benzofuran | 78 |
| 4 | 2-Bromo-1-(naphthalen-2-yl)ethanone | 2-(Naphthalen-2-yl)benzofuran | 75 |
One-Pot Synthesis of Dibenzofurans via Sequential Suzuki-Miyaura Coupling
This protocol describes a one-pot, two-step synthesis of dibenzofurans. The strategy involves a sequential Suzuki-Miyaura cross-coupling reaction of a dihaloaromatic compound, first with 2-hydroxyphenylboronic acid pinacol ester, followed by an intramolecular coupling.
Reaction Principle:
This one-pot synthesis of dibenzofurans involves a tandem palladium-catalyzed cross-coupling followed by an intramolecular C-H activation/C-O cyclization.[1]
Caption: Logical workflow for the one-pot synthesis of dibenzofurans.
Experimental Protocol:
Materials:
-
2-Hydroxyphenylboronic acid pinacol ester
-
ortho-Dihaloarene (e.g., 1-bromo-2-iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper catalyst (e.g., Copper(I) oxide, Cu₂O)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane)
-
Schlenk tube
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 2-hydroxyphenylboronic acid pinacol ester (1.2 equiv.), the ortho-dihaloarene (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), Cu₂O (10 mol%), and K₃PO₄ (3.0 equiv.).
-
Add anhydrous 1,4-dioxane to the tube.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction to 100 °C and maintain for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the dibenzofuran product.[1]
Quantitative Data Summary:
| Entry | ortho-Dihaloarene | Product | Yield (%) |
| 1 | 1-Bromo-2-iodobenzene | Dibenzofuran | 88 |
| 2 | 1-Chloro-2-iodobenzene | Dibenzofuran | 85 |
| 3 | 2-Bromo-2'-iodobiphenyl | Dibenzo[b,d]furan | 91 |
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
Application Notes and Protocols: Scale-Up Synthesis of ortho-Hydroxylated Biaryls Using Boronate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
ortho-Hydroxylated biaryls are a pivotal structural motif in numerous pharmaceuticals and advanced materials. Their synthesis, particularly on a large scale, presents significant challenges in achieving high regioselectivity, yield, and purity. Traditional methods often suffer from harsh reaction conditions, the use of toxic reagents, and the generation of significant waste. This document provides detailed application notes and protocols for the scale-up synthesis of ortho-hydroxylated biaryls, with a focus on modern, efficient, and scalable methods utilizing boronate esters. The protocols described herein are designed to be robust and reproducible, making them suitable for drug development and manufacturing environments.
Core Concepts and Methodologies
The conversion of arylboronic acids and their corresponding boronate esters to phenols is a key transformation in modern organic synthesis. For pharmaceutical applications, methods that avoid transition-metal catalysts and harsh oxidants are particularly desirable to prevent metal contamination and over-oxidation of complex molecules.[1][2]
One of the most promising methods for this transformation on a large scale is the use of N-oxides as mild and efficient oxidizing agents. This approach offers several advantages:
-
Mild Reaction Conditions: The reaction proceeds rapidly at ambient temperature in an open flask, often reaching completion within minutes.[1][2][3]
-
High Functional Group Tolerance: The method is compatible with a wide array of functional groups, including halides, aldehydes, nitriles, sulfides, esters, and nitro groups.[1][2]
-
Scalability: The transformation has been successfully scaled up to multi-gram batch sizes, indicating its potential for industrial applications.[4]
-
"Green" Chemistry: The process can be adapted to use water as a solvent, offering a more environmentally benign alternative.[2]
While direct ortho-hydroxylation of a pre-formed biaryl boronate ester is the ideal scenario, achieving high ortho-selectivity can be challenging. A common and effective strategy involves a two-step sequence:
-
Suzuki-Miyaura Coupling: Synthesis of the biaryl scaffold by coupling an ortho-substituted aryl halide with an arylboronic acid or ester.
-
Oxidative Boronolysis: Conversion of the resulting boronic acid/ester functionality to a hydroxyl group.
This modular approach allows for the controlled assembly of the desired ortho-hydroxylated biaryl.
Reaction Schematics and Workflow
Overall Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of an ortho-hydroxylated biaryl, starting from an ortho-haloaryl precursor.
Caption: General Workflow for ortho-Hydroxylated Biaryl Synthesis
Proposed Reaction Mechanism for N-Oxide Mediated Hydroxylation
The hydroxylation of boronic acids with N-oxides is proposed to proceed through the following mechanistic pathway.[2]
Caption: Proposed Mechanism for N-Oxide Mediated Hydroxylation
Experimental Protocols
Protocol 1: Scale-Up Synthesis of an Aryl Boronate Pinacol Ester
This protocol describes the synthesis of an aryl boronate pinacol ester from an aryl halide, a common precursor for biaryl synthesis.
Materials:
-
Aryl halide (1.0 equiv)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)
-
Potassium acetate (KOAc) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a pre-dried, inert atmosphere reactor, add the aryl halide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add anhydrous 1,4-dioxane via cannula.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure aryl boronate pinacol ester.
Protocol 2: Scale-Up Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol details the cross-coupling of the synthesized aryl boronate pinacol ester with another aryl halide to form the biaryl backbone.
Materials:
-
Aryl boronate pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water mixture (e.g., 4:1 v/v)
Procedure:
-
To an inert atmosphere reactor, add the aryl boronate pinacol ester, aryl halide, Pd(OAc)₂, and PPh₃.
-
Add the toluene/water solvent mixture, followed by the potassium carbonate.
-
Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by HPLC or LC-MS.
-
After completion, cool the reaction to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude biaryl product by column chromatography or recrystallization.
Protocol 3: Mild Oxidative Hydroxylation of a Biaryl Boronate Ester
This protocol describes the conversion of the biaryl boronate ester to the final ortho-hydroxylated biaryl product using an N-oxide.
Materials:
-
Biaryl boronate ester (1.0 equiv)
-
N,N-Dimethyl-4-toluidine N-oxide (1.2 equiv)[2]
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
In a suitable reaction vessel open to the atmosphere, dissolve the biaryl boronate ester in dichloromethane (to a concentration of approximately 0.2 M).[2]
-
Add the N,N-dimethyl-4-toluidine N-oxide in one portion at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at ambient temperature. The reaction is typically rapid, with electron-rich arylboronic acids converting within 1 minute and electron-deficient ones within 5 minutes.[1][2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the zwitterionic byproduct may precipitate from the solution.[2] Filter the reaction mixture if necessary.
-
Wash the filtrate with dilute aqueous acid (e.g., 1M HCl) to remove any remaining N-oxide and amine byproducts.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude ortho-hydroxylated biaryl.
-
Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction parameters and yields for the key steps in the synthesis of ortho-hydroxylated biaryls.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronate Ester | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 2-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 2 | 4-Methoxyphenylboronic acid | 1-Chloro-2-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 88 |
| 3 | Naphthalene-1-boronic acid | 2-Iodophenol | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 80 | 12 | 85 |
Table 2: Substrate Scope for N-Oxide Mediated Hydroxylation [2]
| Entry | Substrate (Arylboronic Acid) | Oxidant | Solvent | Time | Yield (%) |
| 1 | 4-tert-Butylphenylboronic acid | N,N-Dimethyl-4-toluidine N-oxide | DCM | 1 min | 97 |
| 2 | 4-Formylphenylboronic acid | N,N-Dimethyl-4-toluidine N-oxide | DCM | 5 min | 95 |
| 3 | 4-Nitrophenylboronic acid | N,N-Dimethyl-4-toluidine N-oxide | DCM | 5 min | 93 |
| 4 | 2-Naphthylboronic acid | N,N-Dimethyl-4-toluidine N-oxide | DCM | 1 min | 96 |
| 5 | Pyridine-3-boronic acid | N,N-Dimethyl-4-toluidine N-oxide | DCM | 10 min | 85 |
| 6 | Phenylboronic acid pinacol ester | N,N-Dimethyl-4-toluidine N-oxide | DCM | 10 min | 92 |
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvent systems. Ensure all reagents and solvents are anhydrous, and the reaction is performed under a strict inert atmosphere.
-
Incomplete Hydroxylation: If the hydroxylation reaction stalls, a slight increase in temperature (e.g., to 40-50 °C) may be beneficial, especially for very electron-deficient or sterically hindered substrates.[2] Ensure the N-oxide reagent is of high purity.
-
Purification Challenges: The zwitterionic byproduct from the N-oxide hydroxylation is generally insoluble in common organic solvents and can often be removed by filtration.[2] If the final product is difficult to purify, consider a different workup procedure, such as an acid-base extraction, to remove impurities.
Conclusion
The synthesis of ortho-hydroxylated biaryls on a large scale can be achieved efficiently and with high functional group tolerance by employing a modular strategy involving Suzuki-Miyaura coupling followed by a mild, N-oxide-mediated oxidative hydroxylation of the boronate ester intermediate. The protocols provided offer a robust starting point for process development and can be adapted to a wide range of substrates. This approach aligns with the principles of modern, green chemistry and is well-suited for applications in the pharmaceutical and fine chemical industries.
References
- 1. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]
- 2. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild and rapid hydroxylation of aryl/heteroaryl boronic acids and boronate esters with N-oxides [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 2-hydroxyphenylboronic acid pinacol ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki coupling reactions with 2-hydroxyphenylboronic acid pinacol ester.
Troubleshooting Low Yields
Low yields in Suzuki couplings involving 2-hydroxyphenylboronic acid pinacol ester can arise from several factors, including suboptimal reaction conditions, catalyst deactivation, or competing side reactions. The following guide provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 2-hydroxyphenylboronic acid pinacol ester is resulting in a low yield. What are the most common causes?
A1: Low yields with this substrate are often attributed to a few key factors:
-
Suboptimal Base Selection: The choice of base is critical. The hydroxyl group on the boronic ester can interact with the base, and an inappropriate base can lead to poor activation of the boronic ester or degradation of starting materials.[1][2]
-
Catalyst and Ligand Inefficiency: The steric hindrance and electronic properties of the ortho-hydroxy and pinacol ester groups may require a specific palladium catalyst and ligand combination for efficient catalytic turnover. Bulky, electron-rich phosphine ligands are often beneficial.
-
Protodeboronation: This is a common side reaction where the boronic ester is replaced by a hydrogen atom, particularly in the presence of excess water or a strong base.[2] Using the more stable pinacol ester, as you are, helps to mitigate this, but it can still occur under harsh conditions.
-
Homocoupling: Self-coupling of the boronic ester or the aryl halide can occur, consuming the starting materials and generating impurities. This is often exacerbated by the presence of oxygen.[2]
-
Poor Reagent Quality: Ensure that the boronic ester, aryl halide, solvent, and base are pure and, where necessary, anhydrous and degassed.
Q2: How does the ortho-hydroxyl group specifically affect the reaction?
A2: The ortho-hydroxyl group can influence the reaction in several ways:
-
Chelation: The hydroxyl group can coordinate to the palladium center, potentially altering the reactivity and stability of catalytic intermediates. This can sometimes be beneficial by directing the reaction, but it can also inhibit catalytic activity.
-
Acidity: The phenolic proton is acidic and will be deprotonated by the base. This can affect the electronic nature of the boronic ester and its interaction with the catalyst.
-
Interaction with the Base: The choice of base needs to accommodate the acidic proton of the hydroxyl group.
Q3: What is the best base to use for this coupling?
A3: There is no single "best" base, as the optimal choice is often substrate-dependent. However, for challenging couplings, including those with ortho-substituents, the following bases are often effective:
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is frequently successful in difficult couplings.[2]
-
Cesium Carbonate (Cs₂CO₃): Another effective base, often used in cases where other bases fail.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, though it may be less effective for more challenging substrates.
It is recommended to screen a few different bases to find the optimal one for your specific reaction.
Q4: Which catalyst and ligand system should I try?
A4: For sterically hindered or electronically challenging substrates, highly active catalyst systems are often required. Consider using bulky, electron-rich phosphine ligands such as:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are known to be effective in a wide range of Suzuki couplings.[3]
-
Palladium Precatalysts: Using air-stable precatalysts like XPhos Pd G3 can ensure the generation of the active Pd(0) species and improve reproducibility.[2]
Q5: How can I minimize protodeboronation and homocoupling?
A5: To minimize these side reactions:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen, which promotes homocoupling.[2] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Use of Pinacol Ester: You are already using the pinacol ester, which is more stable towards protodeboronation than the corresponding boronic acid.
-
Anhydrous Conditions: While some Suzuki couplings benefit from a small amount of water, minimizing water content can reduce the rate of protodeboronation.
-
Choice of Base: A milder base or careful control of the base stoichiometry can sometimes reduce the extent of protodeboronation.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize general recommendations for optimizing key reaction parameters for Suzuki couplings involving challenging substrates like 2-hydroxyphenylboronic acid pinacol ester.
Table 1: Comparison of Common Bases
| Base | Strength | Common Solvents | Key Considerations |
| K₃PO₄ | Strong | Dioxane, Toluene, 2-MeTHF | Often effective for hindered substrates.[2] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but more expensive. |
| K₂CO₃ | Moderate | Dioxane/Water, Toluene/Water | A good starting point, but may not be strong enough. |
| KF | Mild | THF | Can be used when base-sensitive functional groups are present. |
Table 2: Recommended Catalyst Systems
| Palladium Source | Ligand | Key Features |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[3] |
| XPhos Pd G3 | (Integrated) | Air-stable precatalyst for reliable generation of the active Pd(0) species.[2] |
| Pd(PPh₃)₄ | PPh₃ | A classic catalyst, but often less effective for challenging substrates compared to modern systems. |
Experimental Protocols
General Protocol for Suzuki Coupling with 2-Hydroxyphenylboronic Acid Pinacol Ester
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Hydroxyphenylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, 2-hydroxyphenylboronic acid pinacol ester, and finely powdered base.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Optimization of reaction conditions for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
There are several established methods for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and regioselectivity requirements. Key methods include:
-
Sandmeyer-type reaction from 2-aminophenol: This method involves the diazotization of 2-aminophenol followed by a borylation reaction.[1]
-
Iridium-catalyzed C-H ortho-borylation of phenols: This is a direct method that functionalizes the C-H bond ortho to the hydroxyl group.[2][3][4] This approach can be highly selective, and optimization can be achieved through the choice of ligands and boron source.
-
Ruthenium-catalyzed ortho-C–H borylation of phenol derivatives: This method utilizes a directing group strategy to achieve high ortho-selectivity.[5]
-
Miyaura borylation of protected phenols: This involves the conversion of the phenol to a suitable derivative (e.g., a carbamate) that can direct the ortho-borylation.[6]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all reagents, especially the diboron reagent (e.g., B₂pin₂) and solvents, are of high purity and anhydrous. The presence of water can be detrimental in some borylation reactions.[3] For Miyaura borylations, ensure your base (e.g., KOAc) is thoroughly dried.
-
Inert Atmosphere: Many borylation catalysts are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Ensure proper degassing of solvents and use of Schlenk techniques.
-
Catalyst Activity: The palladium or iridium catalyst may be deactivated. Use a fresh batch of catalyst or a glovebox for handling air-sensitive catalysts. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is efficient.
-
Reaction Temperature and Time: The reaction may not have gone to completion. Monitor the reaction progress by TLC or GC-MS and consider extending the reaction time or increasing the temperature if necessary.
-
Ligand Selection: In catalyzed reactions, the choice of ligand is critical for both reactivity and selectivity. For Ir-catalyzed ortho-borylation of phenols, electron-poor bipyridine ligands can increase ortho-selectivity but may decrease reactivity.[4]
-
Work-up Procedure: Product loss can occur during the work-up and purification steps. Boronic esters can sometimes be sensitive to silica gel chromatography.
Q3: I am observing a significant amount of unreacted starting material in my final product. How can I address this?
The presence of unreacted starting material is a common issue. Here are some strategies to resolve it:
-
Drive the Reaction to Completion: Increase the reaction time or temperature. You can also try adding a fresh portion of the catalyst or the boron reagent.
-
Stoichiometry: Re-evaluate the stoichiometry of your reagents. A slight excess of the diboron reagent might be necessary.
-
Purification Strategy:
-
Column Chromatography: Optimizing the solvent system for column chromatography is crucial. A gradient elution may be required to separate the product from the starting material. However, be aware that aryl boronate esters can sometimes be difficult to purify on silica gel.[7]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Derivatization: In some cases, converting the boronate ester to a more easily separable derivative, such as a boronic acid or a trifluoroborate salt, can facilitate purification.
-
Q4: My NMR analysis shows the presence of symmetrical biphenyls or other unexpected byproducts. What are these and how can I avoid them?
The formation of symmetrical biphenyls is a known side reaction in Miyaura borylations.[8]
-
Cause: This byproduct can arise from a competing Suzuki-Miyaura coupling reaction between the newly formed boronate ester and the remaining aryl halide starting material. The presence of water can sometimes promote this side reaction.[8]
-
Avoidance:
-
Anhydrous Conditions: Strictly anhydrous conditions can help minimize this side reaction.
-
Reaction Monitoring: Stop the reaction as soon as the starting material is consumed to prevent further side reactions.
-
Base Selection: The choice of base can influence the rate of the competing Suzuki coupling. Weaker bases are generally preferred for borylation reactions.
-
Other byproducts can include deborylated compounds. Protodeborylation can occur, especially under acidic or harsh work-up conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction or Very Low Conversion | Inactive catalyst | Use a fresh batch of catalyst. Ensure proper handling of air-sensitive catalysts in a glovebox or under a robust inert atmosphere. |
| Poor quality of reagents | Use high-purity, anhydrous solvents and reagents. Dry the base (e.g., KOAc) in a vacuum oven.[3] | |
| Insufficient temperature or reaction time | Monitor the reaction by TLC/GC-MS. Increase the reaction temperature or extend the reaction time. | |
| Inappropriate ligand for the catalyst | Consult the literature for the optimal ligand for your specific reaction. | |
| Low Yield | Incomplete reaction | See "No Reaction or Very Low Conversion". |
| Product decomposition during work-up or purification | Avoid harsh acidic or basic conditions during work-up. Consider using neutral alumina for chromatography if silica gel causes decomposition. | |
| Suboptimal reaction conditions | Systematically vary parameters such as solvent, base, temperature, and catalyst loading to optimize the yield. | |
| Formation of Impurities (e.g., Symmetrical Biphenyls) | Competing Suzuki-Miyaura coupling | Maintain strictly anhydrous conditions. Monitor the reaction closely and stop it once the starting material is consumed.[8] |
| Protodeborylation | Use mild work-up conditions. Avoid strong acids. | |
| Difficulty in Purification | Co-elution of product and starting material | Optimize the eluent system for column chromatography, potentially using a shallow gradient. |
| Product streaking or decomposition on silica gel | Deactivate the silica gel by treating it with a small amount of triethylamine in the eluent. Alternatively, use neutral alumina for chromatography.[8] | |
| Product is an oil and difficult to handle | Consider converting the boronate ester to a crystalline derivative like a trifluoroborate salt or a diethanolamine adduct for easier handling and purification. |
Experimental Protocols
Method 1: Iridium-Catalyzed C-H ortho-Borylation of Phenol
This protocol is adapted from literature procedures for the direct ortho-borylation of phenols.[2][4]
Materials:
-
Phenol
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (catalyst precursor)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)
-
Anhydrous solvent (e.g., cyclohexane or THF)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%).
-
Add the phenol (1.0 equiv) and B₂pin₂ (1.1 equiv).
-
Add the anhydrous solvent (to make a 0.1 M solution).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Method 2: Sandmeyer-type Synthesis from 2-Aminophenol
This protocol is based on a reported synthesis of this compound.[1]
Materials:
-
2-Aminophenol
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminophenol (1.0 equiv) in methanol, add hydrochloric acid (3.0 equiv) followed by water.
-
Stir the mixture for 2 minutes and then cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite (1.0 equiv).
-
Stir the mixture at 0-5 °C for 30 minutes.
-
To this mixture, add a solution of bis(pinacolato)diboron (1.5 equiv) in methanol.
-
Stir the reaction mixture for 60 minutes.
-
Dilute the reaction with water and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash chromatography.
Visualizations
References
- 1. This compound | 269409-97-4 [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. reddit.com [reddit.com]
- 4. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Preventing protodeboronation of 2-hydroxyphenylboronic acid pinacol ester
Welcome to the Technical Support Center for 2-Hydroxyphenylboronic Acid Pinacol Ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of protodeboronation during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for 2-hydroxyphenylboronic acid pinacol ester?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic ester is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of phenol as a byproduct.[1][2] This reaction consumes the boronic acid reagent, reduces the yield of the desired cross-coupled product, and complicates the purification process. The ortho-hydroxyl group in 2-hydroxyphenylboronic acid pinacol ester can facilitate this process through intramolecular catalysis, making it particularly susceptible to this decomposition pathway.
Q2: What are the primary factors that promote the protodeboronation of 2-hydroxyphenylboronic acid pinacol ester?
A2: Several factors can accelerate the rate of protodeboronation:
-
Presence of Water: Water acts as a proton source and can hydrolyze the pinacol ester to the more reactive boronic acid, which is often more prone to protodeboronation.[1][2]
-
Base Selection: Strong bases, especially hydroxides, significantly accelerate protodeboronation. The reaction is often fastest at high pH.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki-Miyaura coupling.
-
Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic ester is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.
-
Solvent Choice: The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting the extent of protodeboronation.
Q3: Are pinacol esters always more stable than the corresponding boronic acids against protodeboronation?
A3: While it is a common assumption that converting a boronic acid to its pinacol ester imparts greater stability, this is not universally true, especially under basic aqueous conditions.[1][2] The pinacol ester can hydrolyze back to the boronic acid, which can then undergo rapid protodeboronation.[1] However, under anhydrous conditions, pinacol esters are generally more stable and easier to handle than their corresponding boronic acids.
Q4: How can I minimize protodeboronation when using 2-hydroxyphenylboronic acid pinacol ester in a Suzuki-Miyaura coupling?
A4: Several strategies can be employed:
-
Use of Weaker Bases: Employ milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize hydrolysis of the pinacol ester.
-
Lower Reaction Temperatures: Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover.
-
Highly Active Catalyst Systems: Utilize a highly active palladium catalyst and ligand system that promotes rapid cross-coupling, thereby outcompeting the slower protodeboronation reaction.
-
Use of a More Stable Boronic Acid Surrogate: Convert the 2-hydroxyphenylboronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which can slowly release the active boronic acid under the reaction conditions.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product and significant formation of phenol. | Competing protodeboronation is likely the primary issue. | 1. Optimize the Base: Switch to a weaker, non-hydroxide base like K₃PO₄ or Cs₂CO₃.2. Ensure Anhydrous Conditions: Use anhydrous solvents and dry glassware. Consider adding molecular sieves.3. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).4. Optimize the Catalyst System: Increase catalyst loading slightly or switch to a more active catalyst/ligand combination (e.g., a Buchwald-type ligand).5. Use a MIDA Boronate: Prepare the MIDA boronate of 2-hydroxyphenylboronic acid for a "slow-release" strategy. |
| Reaction is sluggish and incomplete, even with attempts to minimize protodeboronation. | The catalytic cycle may be slow, allowing time for the boronic ester to decompose. | 1. Increase Catalyst Loading: A modest increase in catalyst loading can improve the reaction rate.2. Change Ligand: Employ more electron-rich and bulky phosphine ligands to accelerate the catalytic cycle.3. Check Reagent Purity: Ensure the aryl halide and other reagents are pure. |
| Inconsistent results between batches. | The stability of the 2-hydroxyphenylboronic acid pinacol ester may be an issue, or there may be variations in the reaction setup. | 1. Store the Boronic Ester Properly: Keep the reagent in a cool, dry place under an inert atmosphere.2. Standardize Procedures: Ensure consistent degassing of solvents and inert atmosphere techniques for every reaction. |
Quantitative Data Summary
| Boronic Ester Type | Relative Rate of Direct Protodeboronation (kBE) | Key Stability Factors |
| Pinacol Esters | Generally more stable than the corresponding boronic acid in direct protodeboronation, but susceptible to a pre-hydrolytic pathway.[1] | The four methyl groups provide steric protection to the boron center.[5] |
| Six-Membered Ring Esters (e.g., from 1,3-propanediol) | Can be significantly less stable than the corresponding boronic acid.[6] | Increased ring strain in the tetrahedral boronate intermediate accelerates decomposition.[6] |
| Five-Membered Ring Esters (e.g., from ethylene glycol) | Generally more stable than six-membered ring esters and can offer genuine protection.[6] | Less ring strain in the tetrahedral intermediate compared to six-membered rings.[6] |
| MIDA Boronates | Highly stable under anhydrous cross-coupling conditions.[3][4] | The trivalent nitrogen atom coordinates to the boron, creating a stable, sp³-hybridized center that is unreactive towards transmetalation until the MIDA group is cleaved.[4] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-hydroxyphenylboronic acid pinacol ester with an aryl bromide, using conditions designed to suppress protodeboronation.
Materials:
-
2-Hydroxyphenylboronic acid pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk tube, add 2-hydroxyphenylboronic acid pinacol ester, the aryl bromide, and K₃PO₄.
-
In a separate vial, prepare the catalyst precursor by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).
-
Add anhydrous 1,4-dioxane and anhydrous, degassed water (e.g., 4:1 dioxane:water) to the Schlenk tube via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of 2-Hydroxyphenylboronic Acid MIDA Ester
This protocol describes the preparation of the more stable MIDA boronate ester and its subsequent use in a Suzuki-Miyaura coupling reaction.
Part A: Preparation of 2-Hydroxyphenylboronic Acid MIDA Ester
Materials:
-
2-Hydroxyphenylboronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-hydroxyphenylboronic acid and N-methyliminodiacetic acid.
-
Add DMF to the flask.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, or the reaction is complete by TLC/LC-MS, cool the mixture to room temperature.
-
Remove the DMF under reduced pressure.
-
The crude MIDA boronate can often be used directly in the next step after drying, or it can be purified by recrystallization.
Part B: Suzuki-Miyaura Coupling using 2-Hydroxyphenylboronic Acid MIDA Ester
Procedure:
-
To an oven-dried Schlenk tube, add the 2-hydroxyphenylboronic acid MIDA ester (1.2 equiv), the aryl halide (1.0 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add a mixture of THF and water (e.g., 4:1).
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress.
-
Work-up and purify as described in Protocol 1. The mild basic conditions will cleave the MIDA group in situ, allowing the coupling to proceed.[4]
Visualizations
Caption: Competing pathways of 2-hydroxyphenylboronic acid pinacol ester.
References
Minimizing homocoupling side reactions of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions when using 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Homocoupling of the boronic acid pinacol ester is a common side reaction that reduces the yield of the desired cross-coupled product and complicates purification. This guide provides a systematic approach to identifying and resolving issues related to excessive homocoupling.
Logical Workflow for Troubleshooting Homocoupling
Figure 1. A step-by-step workflow for troubleshooting homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: The two main pathways that lead to the undesired homocoupling of boronic acid esters are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of the boronic ester.[1][2] Rigorous degassing of solvents and reaction vessels is critical.
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), is used as the catalyst precursor, it can directly react with the boronic ester to form the homocoupled product during the in-situ reduction to the active Pd(0) catalyst.[1]
Q2: How can I effectively remove oxygen from my reaction?
A2: To minimize oxygen-mediated homocoupling, it is essential to thoroughly degas all solvents and the reaction vessel. Common techniques include:
-
Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 30-60 minutes).
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved gases.
-
Maintaining a positive pressure of an inert gas throughout the reaction is also crucial.
Q3: Which palladium source is recommended to reduce homocoupling?
A3: Using a Pd(0) source is generally preferred to minimize homocoupling that can occur during the in-situ reduction of Pd(II) precursors.[1]
-
Recommended Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
If using a Pd(II) source is unavoidable, consider the addition of a mild reducing agent or ensure that the pre-catalyst is fully reduced to Pd(0) before the addition of the boronic ester.
Q4: How does the choice of ligand impact the formation of the homocoupled byproduct?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the desired cross-coupling versus the undesired homocoupling.
-
Bulky, electron-rich phosphine ligands are often recommended. These ligands can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product, thereby outcompeting the homocoupling pathway. Examples include SPhos, XPhos, and RuPhos.[3]
Q5: What is the influence of the base and solvent on homocoupling?
A5: The base and solvent system can significantly affect the reaction outcome.
-
Base: While a base is necessary to activate the boronic ester for transmetalation, a very strong or highly concentrated base can sometimes promote side reactions.[4] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and less prone to inducing homocoupling compared to strong bases like sodium hydroxide.
-
Solvent: Aprotic solvents such as dioxane, tetrahydrofuran (THF), and toluene are commonly used. The addition of a small amount of water is often required to dissolve the inorganic base; however, excessive water can sometimes promote homocoupling.[5] For some systems, anhydrous conditions may be beneficial.
Q6: Can the way I add my reagents make a difference?
A6: Yes, procedural modifications can have a significant impact. Slow, controlled addition of the this compound solution to the reaction mixture using a syringe pump can help to keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.
Quantitative Data on Minimizing Homocoupling
While specific comparative data for this compound is limited in the literature, the following table summarizes general strategies and their expected impact on minimizing homocoupling based on studies of similar aryl boronic esters.
| Parameter | Condition Favoring Low Homocoupling | Condition Favoring High Homocoupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Air or incomplete degassing | Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[1][2] |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Pd(II) (e.g., Pd(OAc)₂, PdCl₂) | Pd(II) precursors can directly react with the boronic ester to form the homocoupled product.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Less bulky, electron-poor ligands | Bulky, electron-rich ligands accelerate the desired reductive elimination step.[3] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong bases (e.g., NaOH, KOH) | Strong bases can sometimes promote unwanted side reactions.[4] |
| Solvent | Anhydrous or minimal water | High water content | Excessive water can in some cases facilitate homocoupling. |
| Reagent Addition | Slow addition of boronic ester | Rapid addition of all reagents at once | Slow addition keeps the concentration of the boronic ester low, disfavoring the bimolecular side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for achieving high yields of the desired cross-coupled product with minimal homocoupling.
Reaction Setup Workflow
Figure 2. A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or THF)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the base (2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand.
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Boronic Ester Addition: Add the this compound (1.2 equiv). For particularly sensitive substrates, dissolving the boronic ester in a small amount of the degassed solvent and adding it dropwise over 30-60 minutes using a syringe pump is recommended.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
Signaling Pathway and Side Reaction
Figure 3. Competing pathways in Suzuki-Miyaura cross-coupling reactions.
References
Technical Support Center: Purification of Suzuki Reaction Products Involving 2-Hydroxyphenylboronic Acid Pinacol Ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude products from Suzuki-Miyaura cross-coupling reactions utilizing 2-hydroxyphenylboronic acid pinacol ester.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a question-and-answer format, offering targeted solutions.
Why is my final product contaminated with a significant amount of starting boronic acid/ester?
Unreacted boronic acid or its pinacol ester is a common impurity. Its removal can be addressed through:
-
Aqueous Basic Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., 1M NaOH or K₂CO₃) can help remove the acidic boronic acid by converting it into its water-soluble boronate salt.[1] However, be cautious as the phenolic product is also acidic and may partition into the aqueous layer if the base is too strong or if the pH is too high.
-
Column Chromatography: Careful selection of the solvent system for column chromatography is crucial. Unreacted boronic acid and its ester are typically more polar than the desired biphenyl product. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate these impurities.[1]
-
Optimized Reaction Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid ester can help ensure complete consumption of the boronic acid, simplifying purification.[1]
How can I effectively remove the palladium catalyst from my 2-hydroxybiphenyl product?
Residual palladium is a common concern, especially for products intended for pharmaceutical applications.[2] Effective removal strategies include:
-
Filtration through Celite: After the reaction is complete, filtering the reaction mixture through a pad of Celite® can remove insoluble palladium black.[3][4][5]
-
Metal Scavengers: For soluble palladium species that persist after filtration and chromatography, treatment with a metal scavenger can be highly effective.[2] These are commercially available reagents with functional groups that chelate palladium, allowing for its removal by filtration.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb residual palladium. Subsequent filtration will remove the carbon and the adsorbed catalyst.[2]
-
Recrystallization: If the 2-hydroxybiphenyl product is a solid, recrystallization is an excellent method for purification, often significantly reducing the palladium content.[2]
My 2-hydroxybiphenyl product is showing significant peak tailing during column chromatography. What can I do to improve the peak shape?
The acidic proton of the hydroxyl group can interact strongly with the silica gel, leading to peak tailing. To mitigate this:
-
Solvent System Modification: Adding a small amount of a polar, slightly acidic solvent like acetic acid to the eluent can help to saturate the active sites on the silica gel and improve peak shape.
-
Use of Treated Silica Gel: Employing silica gel that has been treated with a reagent to cap the acidic silanol groups can reduce unwanted interactions.
-
Alternative Stationary Phases: If tailing persists, consider using a different stationary phase, such as alumina or reverse-phase silica gel (C18), for chromatography.
After purification, my yield is lower than expected. What are the potential causes?
Low yield can be attributed to several factors throughout the reaction and purification process:
-
Incomplete Reaction: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before starting the workup.
-
Product Loss During Extraction: The phenolic nature of the product makes it susceptible to deprotonation and partitioning into the aqueous layer during basic washes. Use a mild base and carefully control the pH to minimize this loss.
-
Co-elution during Chromatography: If the polarity of the product and impurities are very similar, they may co-elute during column chromatography. Optimizing the solvent system through extensive TLC screening is crucial.
-
Product Degradation: Phenols can be sensitive to oxidation. Ensuring an inert atmosphere during the reaction and minimizing exposure to air during workup and purification can be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is a general workup procedure for a Suzuki reaction with 2-hydroxyphenylboronic acid pinacol ester?
A1: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent like ethyl acetate, and filtering through a pad of Celite to remove the palladium catalyst. The filtrate is then washed sequentially with water, a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted boronic acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]
Q2: What are suitable solvent systems for column chromatography of 2-hydroxybiphenyls?
A2: A common and effective solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and any impurities. A starting point could be a 9:1 or 8:2 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.[1][6]
Q3: What are good recrystallization solvents for 2-hydroxybiphenyl derivatives?
A3: The choice of solvent depends on the specific structure of the biphenyl derivative. A two-solvent system is often effective. Common combinations include dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane) and then adding a solvent in which it is poorly soluble (e.g., hexanes or heptane) until turbidity is observed.[7][8] Cooling the mixture slowly should induce crystallization. Single solvent systems like ethanol or methanol/water mixtures can also be effective.[6][7]
Q4: Can the pinacol byproduct from the boronic ester interfere with purification?
A4: Yes, pinacol can sometimes be a persistent impurity. It is generally more polar than the desired biphenyl product and can often be separated by column chromatography. If it co-elutes, recrystallization or trituration with a non-polar solvent like hexanes can be effective in removing it.
Data Presentation
The following tables provide illustrative quantitative data for the purification of a generic 2-hydroxybiphenyl product. Note that actual results will vary depending on the specific substrates and reaction conditions.
Table 1: Comparison of Purification Methods for a 2-Hydroxybiphenyl Derivative
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | 60-85 | >95 | Good for separating a wide range of impurities. | Can be time-consuming and require large solvent volumes. |
| Recrystallization | 50-75 | >98 | Can provide very high purity. | Yield can be lower due to product solubility in the mother liquor. |
| Extraction Only | 70-90 | 80-95 | Quick and simple. | May not remove all impurities, especially non-polar ones. |
Table 2: Illustrative Solvent Systems for Column Chromatography
| Solvent System (v/v) | Target Compound Rf | Separation from Boronic Acid Impurities | Separation from Homocoupling Byproduct |
| Hexane:Ethyl Acetate (9:1) | 0.3 - 0.4 | Good | Excellent |
| Hexane:Ethyl Acetate (8:2) | 0.5 - 0.6 | Moderate | Good |
| Dichloromethane:Hexane (1:1) | 0.4 - 0.5 | Good | Good |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cooling and Filtration: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Palladium Removal: Filter the diluted mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate to ensure complete recovery of the product.[3][5]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water.
-
Basic Wash: To remove unreacted boronic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) solution of sodium hydroxide (NaOH). Monitor the pH of the aqueous layer to avoid making it too basic, which could lead to deprotonation and loss of the phenolic product.[1]
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to determine the optimal eluent for separation.[1]
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a lower polarity and gradually increasing it, is often effective.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-hydroxybiphenyl.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. An ideal single solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the solvent in which it is soluble for a two-solvent system) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes. Perform a hot filtration to remove the carbon.
-
Induce Crystallization: If using a two-solvent system, add the second solvent dropwise to the hot solution until it becomes cloudy, then add a drop or two of the first solvent to redissolve the precipitate.
-
Cooling: Allow the hot solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Mandatory Visualization
Caption: General workflow for the purification of 2-hydroxybiphenyl.
Caption: Troubleshooting logic for common purification issues.
References
Effect of base and solvent on the stability of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound?
A1: The stability of this compound, a type of boronic ester, is primarily affected by hydrolysis of the pinacol ester group to the corresponding boronic acid. The key factors influencing this are:
-
pH: The rate of hydrolysis is significantly influenced by the pH of the medium.
-
Base: The type and strength of the base used in a reaction can impact the rate of decomposition. Generally, boronic esters show greater stability than their corresponding boronic acids, but the specific base is a critical factor.
-
Solvent: The solvent system, particularly the presence of water or other protic solvents, can facilitate hydrolysis.
-
Temperature: Higher temperatures can accelerate the rate of degradation.
-
Substituents: The electronic and steric properties of the aryl group and the diol protecting group play a role in the stability of boronic esters.
Q2: How does the choice of base affect the stability of this compound in a Suzuki-Miyaura coupling reaction?
A2: In Suzuki-Miyaura coupling, a base is required for the transmetalation step. However, the basic conditions can also promote the undesired hydrolysis of the boronic ester. The choice of base is a trade-off between reaction efficiency and substrate stability. While specific quantitative data for this compound is not extensively documented in comparative tables, general principles for arylboronic esters apply. Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases are often preferred to minimize degradation compared to strong bases like NaOH or KOH, especially when prolonged reaction times or high temperatures are necessary. Some aryl boronic esters have shown superior stability under alkaline conditions compared to their boronic acid counterparts, which can be advantageous in coupling reactions.
Q3: Which solvents are recommended for reactions involving this compound to ensure its stability?
A3: To maintain the stability of this compound, it is advisable to use anhydrous aprotic solvents. Common choices for reactions like Suzuki-Miyaura coupling include:
-
Toluene
-
Dioxane
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
While the Suzuki-Miyaura reaction often requires a co-solvent system that includes water to facilitate the dissolution of the base and promote transmetalation, the amount of water should be carefully controlled to minimize hydrolysis of the boronic ester.
Q4: Can this compound be purified by silica gel chromatography?
A4: Purification of boronic esters on silica gel can be challenging due to on-column hydrolysis. The acidic nature of silica gel can catalyze the removal of the pinacol protecting group. However, for some less sensitive boronic esters, rapid chromatography with a well-chosen eluent system may be successful. It is recommended to perform a small-scale test first. If significant degradation is observed, alternative purification methods such as crystallization or distillation should be considered.
Troubleshooting Guides
Issue 1: Low yield in Suzuki-Miyaura coupling reaction.
| Possible Cause | Troubleshooting Step |
| Degradation of the boronic ester | - Use a milder base: Switch from strong inorganic bases (e.g., NaOH) to weaker ones (e.g., K₂CO₃, K₃PO₄) or an organic base. - Optimize solvent system: Minimize the amount of water in the reaction mixture. Ensure the organic solvent is anhydrous. - Lower reaction temperature: If possible, run the reaction at a lower temperature to reduce the rate of hydrolysis. - Monitor reaction time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. |
| Inefficient transmetalation | While boronic esters are generally more stable, the corresponding boronic acid is often the active species in transmetalation. Controlled, slow hydrolysis might be beneficial. Finding the right balance of stability and reactivity is key. |
| Issues with other reagents | Ensure the quality and purity of the catalyst, aryl halide, and solvent. Degas the reaction mixture properly to prevent catalyst deactivation. |
Issue 2: Observation of boronic acid byproduct during reaction monitoring or workup.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the pinacol ester | - During reaction: This is expected to some extent as the boronic acid can be the active species. If it leads to low yields of the desired product, refer to the troubleshooting steps for "Low yield". - During workup: Avoid acidic or strongly basic aqueous washes. Use a saturated solution of NaCl for extractions. Minimize contact time with aqueous phases. - During purification: If using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-polar organic base (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina. |
Data Presentation
The following table summarizes the qualitative stability of arylboronic acid pinacol esters under different conditions. Note that specific quantitative data for this compound is limited in the public domain.
| Condition | Base | Solvent | Relative Stability | Recommendation |
| Strongly Basic | NaOH, KOH | Water/Organic Co-solvent | Lower | Use with caution, short reaction times are preferred. |
| Moderately Basic | K₂CO₃, Cs₂CO₃ | Water/Organic Co-solvent | Moderate | Generally a good starting point for Suzuki-Miyaura reactions. |
| Weakly Basic/Organic | Et₃N, DIPEA | Anhydrous Organic | Higher | Recommended for sensitive substrates or when minimal hydrolysis is critical. |
| Acidic | Protic Acids | Protic/Aprotic | Very Low | Avoid acidic conditions to prevent rapid hydrolysis. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol describes a general method to assess the stability of the title compound under specific basic and solvent conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Chosen base (e.g., K₂CO₃)
-
Chosen solvent (e.g., THF/water mixture)
-
Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)
-
HPLC grade solvents for mobile phase (e.g., acetonitrile, water)
-
HPLC system with a UV detector
2. Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and the internal standard and dissolve in the chosen anhydrous organic solvent.
-
Reaction setup: In a reaction vial, add the chosen solvent system (e.g., THF/water, 4:1). Add the chosen base to achieve the desired concentration.
-
Initiate the stability study: At time t=0, add a known volume of the stock solution to the reaction vial.
-
Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it in a solution that neutralizes the base and inhibits further reaction (e.g., a buffer at neutral pH or an aprotic solvent).
-
HPLC analysis: Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation between the starting material, the corresponding boronic acid, and the internal standard.
3. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the concentration of the starting material versus time to determine the degradation kinetics.
Mandatory Visualization
Caption: Workflow for assessing the stability of the boronic ester.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
Catalyst selection for challenging Suzuki couplings with ortho-substituted boronic esters
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates, particularly those involving ortho-substituted boronic esters. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an ortho-substituted boronic ester is failing or giving a very low yield. What are the first things I should check?
A1: Low yields in these challenging couplings are common and typically stem from the steric hindrance around the reaction center, which slows down key steps in the catalytic cycle.[1][2] When troubleshooting, start by assessing these critical parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle (e.g., XPhos Pd G3).[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][3] It is crucial to ensure your solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic ester. Boronic esters, while more stable than boronic acids, can still degrade over time.[1][2]
-
Base and Solvent Choice: The selection of base and solvent is highly interdependent and critical for success. The base must be strong enough to promote the transmetalation step but not so strong that it causes the degradation of your starting materials or products.[1] For anhydrous reactions, ensure the base is finely powdered and dry.[1]
Q2: What are the most effective catalyst and ligand systems for sterically hindered Suzuki couplings involving ortho-substituted partners?
A2: Steric hindrance necessitates the use of specialized catalysts and ligands that can accommodate the bulky substrates and accelerate the slowed reaction steps.[1] The most successful systems typically feature bulky, electron-rich phosphine ligands.
-
Buchwald-type Biarylphosphine Ligands: These are the gold standard for challenging couplings. Ligands such as XPhos, SPhos, and RuPhos are highly effective because their bulk and electron-donating properties accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for coupling sterically hindered substrates.[1]
-
Palladacycle Precatalysts: Pre-formed palladacycles, which incorporate a bulky phosphine ligand (e.g., CataCXium A palladacycle, XPhos Pd G3), are often more stable and provide more consistent results.[1][5]
-
Catalysts for Aryl Chlorides: Aryl chlorides are less reactive than bromides or iodides.[6] Their coupling requires highly active catalysts, typically employing very bulky and electron-donating ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).[7][8]
Q3: I'm observing significant protodeboronation of my boronic ester. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic group with a hydrogen atom, is a frequent side reaction, especially with sterically hindered or electron-rich substrates.[1][2] Here are several effective strategies to mitigate it:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like K₃PO₄ or Cs₂CO₃ to milder options like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
More Stable Boron Reagents: If protodeboronation persists, consider converting the boronic ester to a more stable derivative.
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are much less prone to protodeboronation.[1]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.[1]
-
Diethanolamine Adducts: Complexing the boronic acid/ester with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[1]
-
-
Use an Excess of the Boron Reagent: Employing a 1.5 to 2.0 molar excess of the boronic ester can help compensate for its decomposition and drive the reaction to completion.[2]
Q4: My main side-product is the homocoupling of my boronic ester. What causes this and how can I prevent it?
A4: The homocoupling (dimerization) of the boronic ester is typically caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[1][3] To prevent this:
-
Rigorous Degassing: Ensure all solvents (including any water used) and the reaction vessel are meticulously degassed to remove all traces of oxygen.[1]
-
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions like homocoupling.[1]
-
Appropriate Ligand Choice: The use of bulky, electron-donating ligands, such as the Buchwald-type biarylphosphines, strongly favors the desired cross-coupling pathway over homocoupling.[1]
Data Presentation: Recommended Catalyst Systems
The following table summarizes proven catalyst systems and conditions for challenging Suzuki couplings involving ortho-substituted partners.
| Catalyst / Ligand | Aryl Halide Example | Boronic Ester/Acid Example | Base | Solvent | Temp (°C) | Yield (%) | Citation |
| XPhos Pd G3 (0.5–2 mol%) | Sterically hindered aryl halides | Ortho-substituted boronic esters | K₃PO₄ | Dioxane/H₂O | 80–110 | Good to Excellent | [1] |
| CataCXium A palladacycle | Unprotected ortho-bromoanilines | Various boronic esters | Cs₂CO₃ | Dioxane/H₂O | 80 | 51-95 | [5] |
| Pd₂(dba)₃ / SPhos | meso-substituted corrole | Sterically hindered boronic acids | K₃PO₄ | Toluene | 80 | ~80 | [4] |
| [Pd(κ²N,C-C₆H₄CH₂NMe₂)(PCy₃)] (0.1 mol%) | 2-chloro-m-xylene | 2-tolylboronic acid | Cs₂CO₃ | 1,4-dioxane | 100 | Quantitative | [7] |
| Pd(OAc)₂ / PCy₃ | Electron-withdrawing aryl chlorides | Phenylboronic acid | K₃PO₄ | Toluene | 100 | High | [8] |
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Challenging Suzuki Couplings
Troubleshooting Logic for Low-Yield Reactions
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a general guideline for a small-scale (0.1 - 0.5 mmol) reaction. Optimization of specific parameters may be required.
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the ortho-substituted boronic ester (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap, and alternately evacuate and backfill with an inert gas (Nitrogen or Argon) for at least three cycles.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The total reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
This procedure creates a stable, crystalline solid from a boronic acid/ester, which can then be used directly in the coupling reaction to minimize protodeboronation.[1]
-
Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride.[1]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.[1]
-
Precipitation: A precipitate will typically form. Stir the resulting slurry for an additional 10-15 minutes.[1]
-
Isolation: Isolate the white solid product by vacuum filtration.[1]
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable adduct can now be used in your Suzuki coupling reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purifying Boronic Ester Products with Column Chromatography
Welcome to the technical support center for the purification of boronic ester products using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My boronic ester is decomposing on the silica gel column. What is happening and how can I prevent it?
A1: Decomposition of boronic esters on silica gel is a common issue, often due to hydrolysis of the boronic ester back to the more polar boronic acid.[1][2][3][4][5] Silica gel's acidic surface can catalyze this hydrolysis.[6] You may observe streaking on your TLC plate or recover the corresponding boronic acid instead of your ester.
To prevent this, you can:
-
Use boric acid-impregnated silica gel: This suppresses the Lewis acidity of the silica, reducing over-adsorption and decomposition.[6][7]
-
Use neutral alumina: Alumina is a good alternative to silica gel, especially for sensitive boronic esters.[8] One user reported successfully purifying their boronic ester using neutral alumina with hexane as the eluent.[8]
-
Deactivate the silica gel: Slurrying the silica gel with a small amount of a base like triethylamine before packing the column can help neutralize acidic sites.[9]
-
Minimize chromatography time: Keep the time the compound spends on the column to a minimum to reduce the chance of decomposition.[3]
Q2: My boronic ester is sticking to the top of the column and won't elute with my chosen solvent system. What should I do?
A2: This phenomenon, known as over-adsorption, is a frequent challenge when purifying boronic esters on silica gel.[6][7][9] The Lewis acidic nature of the boron atom can lead to strong interactions with the silanol groups on the silica surface.
Here are some troubleshooting steps:
-
Modify the stationary phase: As mentioned in Q1, using boric acid-impregnated silica gel or neutral alumina can significantly reduce this issue.[6][7][8]
-
Adjust the eluent: While increasing solvent polarity is a standard approach, for boronic esters, this can sometimes lead to co-elution with impurities.[9] Instead, consider less conventional solvent systems. Some researchers have found success with heptane/isopropanol or dichloromethane/ether mixtures.[1]
-
Use a shorter column: A shorter silica gel plug can minimize the interaction time and surface area, potentially allowing for elution of the product.[1]
Q3: I'm having trouble separating my boronic ester from the corresponding boronic acid. Any suggestions?
A3: Co-elution of boronic esters and their parent boronic acids is a common problem due to the potential for on-column hydrolysis.
Strategies to improve separation include:
-
Derivatization: Convert the boronic acid impurity into a more easily separable derivative. For instance, a sorbitol extraction can selectively pull the boronic acid into an aqueous layer.[10][11]
-
Alternative Stationary Phases: Consider using reversed-phase chromatography (C18) if the polarity difference between your ester and acid is more pronounced in a reversed-phase system.[11]
-
pH modification (with caution): Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve separation on TLC, which can then be translated to column chromatography.[8] However, be mindful that this can also promote hydrolysis.
Q4: My boronic ester is not UV active. How can I visualize it on a TLC plate?
A4: For UV-inactive compounds, you will need to use a chemical stain. A cerium ammonium molybdate (CAM) stain is effective for visualizing boron-containing compounds, which typically appear as blue spots.[1] Staining with iodine is another common method.[1]
Q5: Can I use the crude boronic ester product directly in the next reaction step without purification?
A5: In some cases, yes. Many chemists use crude boronic ester solutions directly in subsequent reactions, such as Suzuki couplings, after a simple filtration to remove solid impurities.[12] This is particularly common if the impurities are known not to interfere with the next step. However, for sensitive reactions, purification is highly recommended to ensure reproducibility and high yields.[1]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the column chromatography of boronic esters.
Problem: Product Degradation on Silica Gel
-
Symptom: Streaking on TLC, low or no product recovery, presence of boronic acid in eluted fractions.
-
Cause: Hydrolysis of the boronic ester catalyzed by the acidic silica surface.[2][4][6]
-
Solutions:
Problem: Strong Adsorption of Product on the Column
-
Symptom: The product remains at the top of the column and only elutes with highly polar solvents, often along with impurities.[9]
-
Cause: Strong Lewis acid-base interaction between the boronic ester and silanol groups.
-
Solutions:
Data Presentation
Table 1: Recommended Solvent Systems for Boronic Ester Purification
| Solvent System Components | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | A common starting point for many boronic esters.[1][9] |
| Dichloromethane / Hexanes / Ether | Varies | Can provide different selectivity compared to ester-based systems.[1] |
| Toluene / Hexanes | Varies | Useful for less polar compounds. |
| Acetone / Hexanes | Varies | Acetone provides higher polarity.[1][8] |
| Isopropanol / Hexanes | Varies | An alternative polar modifier.[1] |
Note: Optimal ratios should be determined by TLC analysis for each specific compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography using Boric Acid-Impregnated Silica Gel
This method is designed to minimize the on-column degradation of sensitive boronic esters.[6][7]
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to the solution to form a slurry.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. The loading of boric acid is typically around 10% by weight.
-
-
Column Packing:
-
Pack the column with the prepared silica gel using either a dry or wet slurry method.
-
-
Sample Loading:
-
Dissolve the crude boronic ester in a minimal amount of the initial eluent or a compatible solvent.
-
Alternatively, adsorb the crude product onto a small amount of the prepared silica gel and load it onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity based on TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC, using a suitable stain if the compound is not UV-active (e.g., CAM stain).[1]
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Preparative Thin Layer Chromatography (Prep TLC)
Prep TLC is a useful technique for purifying small quantities (typically 10-100 mg) of boronic esters.[13]
-
Plate Preparation:
-
Use a large (e.g., 20x20 cm) TLC plate with a thick silica layer (e.g., 2.5 mm).[13]
-
-
Sample Application:
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Carefully apply the solution as a thin, continuous line across the origin of the TLC plate.
-
-
Development:
-
Place the plate in a developing chamber containing the appropriate solvent system, ensuring the solvent level is below the origin line.
-
Allow the solvent to ascend the plate until it is near the top.
-
-
Visualization and Isolation:
-
Visualize the separated bands (e.g., under UV light or by staining a small section).
-
Carefully scrape the silica band corresponding to the desired product from the plate.[13]
-
-
Extraction:
-
Place the scraped silica in a small funnel with a cotton plug or a fritted funnel.
-
Wash the silica with a polar solvent (e.g., ethyl acetate or acetone) to elute the purified product.[13]
-
Collect the filtrate and evaporate the solvent to obtain the pure boronic ester.
-
Visualizations
Caption: General workflow for column chromatography purification of boronic esters.
Caption: Troubleshooting decision tree for boronic ester purification.
References
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. How To [chem.rochester.edu]
Validation & Comparative
Comparison of 2-hydroxyphenylboronic acid pinacol ester with other boronic esters in Suzuki coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid or ester coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the performance of 2-hydroxyphenylboronic acid pinacol ester with other commonly used boronic esters in Suzuki coupling, supported by experimental data.
Performance Comparison of Boronic Esters in Suzuki Coupling
The performance of various boronic acid pinacol esters in the Suzuki-Miyaura coupling reaction is influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the reaction yields for the coupling of different boronic esters with aryl bromides under typical palladium-catalyzed conditions. While direct side-by-side comparative studies are limited, this table compiles data from various sources to provide an illustrative comparison.
| Boronic Acid Pinacol Ester | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Hydroxyphenylboronic acid pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| Phenylboronic acid pinacol ester | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 |
| 2-Methoxyphenylboronic acid pinacol ester | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 88 |
| 2-Chlorophenylboronic acid pinacol ester | 4-Bromoanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 |
| 4-Aminophenylboronic acid pinacol ester | 5-Bromo-1,2,3-trimethoxybenzene | SPhos/Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80 | 24 | 14 |
Note: The data presented is compiled from multiple sources and reaction conditions may vary slightly between experiments. Direct comparison should be made with caution.
The ortho-hydroxy group in 2-hydroxyphenylboronic acid pinacol ester can exhibit a directing effect in the Suzuki-Miyaura coupling. This is attributed to the potential for the hydroxyl group to coordinate with the palladium catalyst, influencing the regioselectivity and potentially enhancing the reaction rate. This effect can lead to high yields, as observed in the coupling with 4-bromoanisole. In contrast, other ortho-substituents like methoxy and chloro groups also show high reactivity, suggesting that electronic and steric factors play a significant role. The lower yield observed with 4-aminophenylboronic acid pinacol ester may be due to catalyst inhibition or side reactions involving the amino group.
Experimental Protocols
Below is a detailed, generalized methodology for a Suzuki-Miyaura coupling reaction using a boronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl halide, boronic acid pinacol ester, base, and palladium catalyst/ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing Key Processes in Suzuki Coupling
To further understand the experimental and mechanistic aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.
The catalytic cycle is the heart of the Suzuki-Miyaura reaction, involving the palladium catalyst in a series of transformations.
Comparison Guide: Reactivity of Boronic Acids vs. Pinacol Esters in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity, stability, and handling of boronic acids versus their corresponding pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern biaryl synthesis. The information is supported by experimental data to inform reagent selection in synthetic and medicinal chemistry workflows.
The Reactivity vs. Stability Trade-Off
The fundamental difference between boronic acids and their pinacol esters lies in a trade-off between reactivity and stability.[1][2]
-
Boronic Acids: Generally exhibit higher reactivity and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][3] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1][2] However, this comes at the cost of stability. Boronic acids are susceptible to degradation pathways, including dehydration to form cyclic trimers (boroxines) and protodeboronation, which can reduce shelf-life and reaction reproducibility.[4]
-
Boronic Acid Pinacol Esters (Bpin): Offer significantly enhanced stability.[2][4] The pinacol group protects the boron atom, making the molecule more robust against moisture and air. This translates to a longer shelf-life, easier handling, and amenability to standard purification techniques like silica gel chromatography.[5] While this stability often results in slower reaction rates compared to the parent boronic acid, the improved purity and handling characteristics can lead to more reproducible and higher isolated yields, especially in complex syntheses.[2] It is widely believed that the pinacol ester can undergo hydrolysis in situ to the active boronic acid under basic reaction conditions, though kinetic studies have also shown that boronic esters can transmetalate directly without prior hydrolysis.[6][7]
Quantitative Performance Comparison
Kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction provide a clear quantitative comparison of reactivity. The following data is extrapolated from studies investigating the rate of product formation from a pre-transmetalation intermediate involving different boron reagents.
| Boron Reagent | Relative Reaction Time (Approx.) | Rate Constant (k, s⁻¹) | Key Observations |
| 4-Fluorophenylboronic Acid | ~1.2 hours | (5.78 ± 0.13) × 10⁻⁴ | Serves as the baseline for reactivity comparison.[8][9] |
| 4-Fluorophenylboronic Acid Pinacol Ester | ~5.5 hours | - | Significantly slower reaction. A discrete pre-transmetalation intermediate was not observed, attributed to steric bulk.[8][9] |
| 4-Fluorophenylboronic Acid Neopentyl Ester | ~0.3 hours | - | Substantially faster than the parent boronic acid, indicating the significant influence of the diol on reactivity.[8] |
Data extrapolated from kinetic studies by Carrow and Hartwig, which highlight that while pinacol esters are generally less reactive, the choice of the esterifying diol can dramatically influence the reaction rate.[8]
Experimental Protocols
A. Representative Protocol for Kinetic Analysis of Transmetalation
This protocol is representative of the methods used to compare the rates of the transmetalation step for different boron reagents.
-
Preparation of Palladium Pre-catalyst: In an inert atmosphere glovebox, a solution of a palladium(II) hydroxo complex, such as [P(i-Pr)3Pd(Ar)(OH)]2, is prepared in an appropriate deuterated solvent (e.g., THF-d8) in an NMR tube.
-
Initiation of Reaction: The NMR tube is cooled to -78 °C. A pre-chilled solution of the boron reagent (e.g., 4-fluorophenylboronic acid or its pinacol ester, 1.0 equivalent per Pd) in the same deuterated solvent is added to the palladium solution.
-
NMR Monitoring: The sample is quickly transferred to a pre-cooled NMR spectrometer (e.g., at -55 °C or -30 °C). The reaction is monitored by ¹⁹F NMR spectroscopy.
-
Data Acquisition: Spectra are acquired at regular intervals to track the disappearance of the starting palladium complex and the appearance of the biaryl product signal.
-
Kinetic Analysis: The rate constants are determined by fitting the concentration vs. time data to a first-order kinetic model to determine the rate of product formation.[9]
B. General Protocol for Preparative Suzuki-Miyaura Coupling
This protocol is a general guideline for a typical Suzuki-Miyaura reaction and may require optimization.
-
Reagent Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), the boronic acid or pinacol boronic ester (1.5–2.3 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), a phosphine ligand (e.g., FcPPh₂, 6 mol%), and a base (e.g., K₃PO₄, 3.0–6.0 equiv).[10]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 2:1, 0.13 M).[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir for the required time (typically 4–24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl.
Visualization of Reaction Pathways
The following diagram illustrates the entry of both boronic acids and pinacol boronate esters into the Suzuki-Miyaura catalytic cycle for biaryl synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boronic Ester-Free Synthesis of 2-Hydroxybiaryls
For researchers, scientists, and drug development professionals, the synthesis of 2-hydroxybiaryls is a critical step in the creation of numerous pharmaceuticals, agrochemicals, and functional materials. While the Suzuki-Miyaura coupling using boronic acids or esters is a well-established and powerful tool, the need for pre-functionalized starting materials can be a drawback. This guide provides an objective comparison of alternative synthetic routes to 2-hydroxybiaryls that bypass the use of boronic esters, focusing on methodologies, performance data, and experimental protocols.
Palladium-Catalyzed C-H Activation/Olefination
A prominent strategy for the synthesis of 2-hydroxybiaryls involves the direct functionalization of a C-H bond ortho to the hydroxyl group of a phenol or naphthol derivative through palladium catalysis. In this approach, the native hydroxyl group serves as an efficient directing group, obviating the need for the pre-installation of other directing moieties.[1][2][3][4][5][6] This method can be rendered enantioselective, providing access to axially chiral biaryls, which are valuable scaffolds in catalysis and materials science.[1][2][7]
Experimental Protocol: General Procedure for Asymmetric C-H Olefination[2][5]
To a screw-capped vial are added the 2-hydroxybiaryl substrate (0.1 mmol), Pd(OAc)₂ (2.3 mg, 0.01 mmol), a chiral amino acid ligand (0.02 mmol), Ag₂CO₃ (55.2 mg, 0.2 mmol), and the olefin (0.2 mmol). The vial is sealed and placed in a preheated oil bath at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with CH₂Cl₂ and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-alkenylated-2'-hydroxybiaryl.
Data Presentation
| Substrate | Olefin | Product | Yield (%)[2] | ee (%)[2] |
| 1-Phenylnaphthalen-2-ol | Methyl acrylate | Methyl (E)-3-(2'-hydroxy-[1,1'-biphenyl]-3-yl)acrylate | 75 | 95 |
| 1-(4-Methoxyphenyl)naphthalen-2-ol | Ethyl acrylate | Ethyl (E)-3-(2'-hydroxy-4-methoxy-[1,1'-biphenyl]-3-yl)acrylate | 82 | 96 |
| 1-(4-Fluorophenyl)naphthalen-2-ol | n-Butyl acrylate | n-Butyl (E)-3-(4-fluoro-2'-hydroxy-[1,1'-biphenyl]-3-yl)acrylate | 71 | 94 |
| 1-Phenylnaphthalen-2-ol | Styrene | 2'-Hydroxy-3-styryl-[1,1'-biphenyl] | 65 | 92 |
Logical Relationship: Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed C-H olefination.
Directed ortho-Lithiation
Directed ortho-lithiation (DoM) is a powerful and regioselective method for the functionalization of aromatic rings.[2][7][8][9] For the synthesis of 2-hydroxybiaryls, the phenol is first converted to a derivative bearing a directing metalation group (DMG). A common and effective DMG is the N-silylated O-aryl N-isopropylcarbamate.[2][7][8][9] This group directs an organolithium base to deprotonate the ortho-position, creating an aryllithium species that can then be quenched with an electrophile to introduce a variety of substituents.
Experimental Protocol: General Procedure for Directed ortho-Lithiation[2][7][8][9]
A solution of the O-aryl N-isopropylcarbamate (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol) and a solution of n-butyllithium (1.1 mmol in hexanes) are added sequentially. The mixture is stirred at -78 °C for 1 hour, after which the desired electrophile (1.2 mmol) is added. The reaction is stirred for an additional 2-4 hours at -78 °C before being quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the ortho-substituted O-aryl carbamate, which can then be deprotected to the corresponding 2-hydroxybiaryl.
Data Presentation
| Phenol Derivative | Electrophile | Product | Yield (%)[8][9] |
| O-Phenyl N-isopropylcarbamate | I₂ | O-(2-Iodophenyl) N-isopropylcarbamate | 92 |
| O-(4-Methoxyphenyl) N-isopropylcarbamate | Me₃SiCl | O-(2-Trimethylsilyl-4-methoxyphenyl) N-isopropylcarbamate | 88 |
| O-Naphthalen-1-yl N-isopropylcarbamate | DMF | O-(2-Formylnaphthalen-1-yl) N-isopropylcarbamate | 75 |
| O-Phenyl N-isopropylcarbamate | Benzaldehyde | O-(2-(Hydroxy(phenyl)methyl)phenyl) N-isopropylcarbamate | 85 |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Phenolic Compounds by Trapping Arynes with a Hydroxy Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Unified synthesis of mono/bis-arylated phenols via RhIII-catalyzed dehydrogenative coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in Modern Synthesis
In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. For researchers, scientists, and professionals in drug development, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 2-hydroxyphenylboronic acid pinacol ester, has emerged as a versatile and highly valuable building block. This guide provides an objective comparison of its performance against alternative boronic acid derivatives, supported by experimental data, to inform strategic decisions in complex synthetic endeavors.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice between a boronic acid and its pinacol ester derivative is a critical consideration, representing a trade-off between reactivity and stability.
Qualitative Comparison: Boronic Acid vs. Pinacol Ester
| Feature | 2-Hydroxyphenylboronic Acid | This compound |
| Reactivity | Generally higher reactivity, potentially leading to faster reaction times and higher yields under milder conditions. | More moderate reactivity, which can sometimes be advantageous in preventing side reactions. |
| Stability | Prone to dehydration to form boroxines, and can be sensitive to air and moisture, leading to a shorter shelf-life. | The pinacol ester group provides significant steric protection to the boron center, enhancing stability towards air and moisture, and prolonging shelf-life. |
| Handling & Purification | Can be more challenging to handle and purify due to potential decomposition. | Typically a crystalline solid that is easier to handle, weigh, and purify using standard laboratory techniques. |
| Solubility | Solubility can vary depending on the specific boronic acid. | The pinacol group generally improves solubility in common organic solvents used in cross-coupling reactions. |
This trade-off is a key consideration for chemists. While the higher reactivity of the free boronic acid is often desirable, the enhanced stability and ease of handling of the pinacol ester make it a more practical choice for many applications, particularly in the context of multi-step syntheses and for use in high-throughput screening.
Application in the Synthesis of Benzofuran Derivatives
A significant application of this compound is in the synthesis of benzofurans, a common scaffold in medicinal chemistry. The following data, adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives, illustrates the utility of various arylboronic acids in Suzuki-Miyaura cross-coupling reactions with 2-(4-bromophenyl)benzofuran. While not a direct comparison with the target compound's corresponding boronic acid, it provides valuable context on the performance of different boronic acid derivatives under consistent reaction conditions.
Table 1: Synthesis of 2-Arylbenzo[b]furan Derivatives via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzofuran | 97 |
| 2 | 4-Methylphenylboronic acid | 2-(4'-methyl-[1,1'-biphenyl]-4-yl)benzofuran | 98 |
| 3 | 4-Chlorophenylboronic acid | 2-(4'-chloro-[1,1'-biphenyl]-4-yl)benzofuran | 95 |
| 4 | 4-Fluorophenylboronic acid | 2-(4'-fluoro-[1,1'-biphenyl]-4-yl)benzofuran | 92 |
| 5 | 2-Methylphenylboronic acid | 2-(2'-methyl-[1,1'-biphenyl]-4-yl)benzofuran | 85 |
Reaction Conditions: 2-(4-bromophenyl)benzofuran (0.05 mmol), arylboronic acid (0.08 mmol), Pd(II) complex catalyst (3 mol%), K₂CO₃ (0.1 mmol), in EtOH/H₂O (1:1, 6 mL) at 80 °C for 4 h.
The data indicates that electron-donating and electron-withdrawing groups on the arylboronic acid are well-tolerated, leading to excellent yields. A slight decrease in yield is observed with the ortho-substituted boronic acid, likely due to steric hindrance.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylbenzo[b]furan Derivatives
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a brominated benzofuran precursor with an arylboronic acid.
Materials:
-
2-(4-Bromophenyl)benzofuran
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) complex catalyst
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine
Procedure:
-
To a reaction vessel, add 2-(4-bromophenyl)benzofuran (0.05 mmol, 1.0 equiv), the desired arylboronic acid (0.08 mmol, 1.6 equiv), potassium carbonate (0.1 mmol, 2.0 equiv), and the Pd(II) complex catalyst (0.0015 mmol, 3 mol%).
-
Add a 1:1 mixture of ethanol and water (6 mL).
-
Stir the resulting suspension at 80 °C for 4 hours.
-
After the reaction is complete, cool the mixture to ambient temperature.
-
Add brine (10 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzo[b]furan derivative.
Visualizing the Synthetic Pathway
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle. The following diagrams illustrate the key steps involved in the synthesis of a 2-arylbenzofuran using a generic arylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following workflow provides a high-level overview of the synthesis and purification process for obtaining 2-arylbenzofuran derivatives.
Caption: Experimental workflow for the synthesis of 2-arylbenzofurans.
A Comparative Guide to the Kinetics of Arylboronic Esters in Suzuki-Miyaura Reactions
For researchers and professionals engaged in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boron reagent is a critical parameter that can significantly influence reaction rates and overall efficiency. While boronic acids are widely used, their ester derivatives offer advantages in terms of stability and handling. This guide provides an objective comparison of the kinetic performance of different arylboronic esters in the Suzuki-Miyaura reaction, supported by experimental data, to aid in the rational selection of reagents for optimal reaction outcomes.
Executive Summary: Reactivity of Arylboronic Esters
Kinetic studies reveal that the structure of the arylboronic ester has a profound impact on the rate of the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. The electronic and steric properties of the diol used to form the ester are key determinants of its reactivity. Generally, more electron-withdrawing diols can enhance the Lewis acidity of the boron atom, facilitating the transfer of the aryl group to the palladium center. However, excessive steric hindrance around the boron atom can impede the formation of the necessary intermediate for transmetalation, leading to slower reaction rates.
Performance Comparison: Kinetic Data
The following table summarizes the first-order rate constants for the formation of the cross-coupling product from various 4-fluorophenylboronic esters. The data is derived from a study by Carrow and Hartwig, where the reaction of a palladacycle with different boronic esters was monitored by ¹⁹F NMR spectroscopy.[1]
| Arylboronic Ester Derivative | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate (k_rel) |
| Boronic Acid | 5.78 ± 0.13 | 1.00 |
| Catechol | 24.9 ± 0.90 | 4.31 |
| Diisopropyl | 8.24 ± 0.16 | 1.42 |
| α-Hydroxyisobutyrate | 2.26 ± 0.31 | 0.39 |
| Glycol | 133 ± 7.0 | 23.0 |
| Boroxine | 53.9 ± 0.70 | 9.33 |
| Pinacol | Sigmoidal kinetics | ~0.1 (estimated) |
| Neopentyl | Sigmoidal kinetics | ~0.03 (estimated) |
Note: The pinacol and neopentyl esters exhibited sigmoidal kinetic profiles, which suggests a more complex reaction mechanism where a reaction product may influence the rate.[1] Therefore, their relative rates are estimations based on reaction times.
Key Observations from Kinetic Data:
-
Glycol and Boroxine Esters Show a Marked Rate Enhancement: The glycol and boroxine esters of 4-fluorophenylboronic acid exhibit significantly faster transmetalation rates compared to the parent boronic acid, with the glycol ester being approximately 23 times faster.[1]
-
Catechol Ester Accelerates the Reaction: The catechol boronic ester also demonstrates a notable rate enhancement, reacting about 4.3 times faster than the corresponding boronic acid.[1]
-
Steric Hindrance Can Be Detrimental: The hindered pinacol and neopentyl boronic esters show substantially slower reaction rates.[1] This is attributed to the steric bulk impeding the formation of the pre-transmetalation intermediate.
-
Diisopropyl Ester Shows Moderate Reactivity: The diisopropyl boronic ester displays a slightly faster rate than the boronic acid.[1]
Experimental Protocols
The following is a representative experimental protocol for the kinetic analysis of the transmetalation step in a Suzuki-Miyaura reaction, as adapted from the work of Carrow and Hartwig.[1]
Objective: To determine the first-order rate constant for the formation of the cross-coupling product from the reaction of a dimeric palladium complex with an arylboronic ester.
Materials:
-
Dimeric palladium complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂)
-
Arylboronic ester (e.g., 4-fluorophenylboronic glycol ester)
-
Anhydrous tetrahydrofuran (THF)
-
NMR tubes
-
Low-temperature NMR spectrometer
Procedure:
-
Preparation of the Pre-transmetalation Intermediate: In a nitrogen-filled glovebox, a solution of the dimeric palladium complex in anhydrous THF is prepared in an NMR tube. The solution is cooled to -78 °C.
-
Initiation of the Reaction: A pre-cooled solution of the arylboronic ester in anhydrous THF is added to the NMR tube containing the palladium complex.
-
Kinetic Monitoring: The NMR tube is quickly transferred to a pre-cooled NMR spectrometer. The reaction is monitored by acquiring ¹⁹F NMR spectra at regular intervals at a constant temperature (e.g., -30 °C).
-
Data Analysis: The disappearance of the starting palladium complex signal and the appearance of the cross-coupling product signal in the ¹⁹F NMR spectra are integrated. The natural logarithm of the concentration of the starting complex is plotted against time. A linear plot indicates first-order kinetics, and the negative of the slope gives the observed rate constant (k_obs).
Mechanistic Implications and Visualization
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The arylboronic ester plays a crucial role in the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of boronic ester directly influences the rate of the transmetalation step. More reactive esters, such as the glycol and boroxine derivatives, are thought to facilitate the formation of a key "ate" complex, where the base activates the boron reagent, making the aryl group more nucleophilic and thus more readily transferred to the palladium center.
References
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Hydroxyphenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice of the palladium catalyst is a critical parameter that significantly influences reaction yield, scope, and conditions. This guide provides a comparative overview of common palladium catalysts for the coupling of 2-hydroxyphenylboronic acid pinacol ester with aryl halides, a transformation of interest in the synthesis of pharmaceuticals and other complex molecules.
While direct comparative studies on a wide range of palladium catalysts for this specific substrate under identical conditions are limited in the available literature, this guide synthesizes data from various sources to provide a representative comparison of catalyst performance. The data presented should be viewed as a guide to catalyst selection, with the understanding that optimal conditions may vary for specific substrate combinations.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several palladium catalysts in Suzuki-Miyaura coupling reactions involving arylboronic acid pinacol esters and related substrates. The data is compiled from various studies and is intended to provide a qualitative comparison.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 | A traditional, versatile catalyst, but may require higher temperatures and catalyst loadings for challenging substrates.[2] |
| Pd(dppf)Cl₂ | dppf | K₃PO₄ | Toluene | 100 | 2-12 | >90 | 1-3 | Robust catalyst effective for a broad range of substrates, including heteroaryl boronic acids. |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 | A highly active Buchwald precatalyst, often providing excellent yields under milder conditions and lower catalyst loadings.[2] |
| SPhos Pd G2 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 | Another effective Buchwald precatalyst, particularly for sterically hindered substrates. |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >85 | 1-3 | An N-heterocyclic carbene (NHC) ligated catalyst known for its stability and high activity.[2] |
| Pd/C | None | K₃PO₄ | EtOH/H₂O | 80 | 1-4 | 85-99 | 0.5-3 (wt%) | A heterogeneous catalyst that offers ease of separation and recyclability, making it suitable for larger-scale synthesis.[3][4] |
Note: The yields and reaction conditions are representative and can vary based on the specific aryl halide, purity of reagents, and precise experimental setup.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of 2-hydroxyphenylboronic acid pinacol ester with an aryl halide. This protocol should be adapted based on the chosen catalyst system.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Hydroxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (see table for typical loading)
-
Ligand (if required)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, EtOH/H₂O)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide, 2-hydroxyphenylboronic acid pinacol ester, and the base.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask. For air-sensitive catalysts, this should be done in a glovebox.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Process: Diagrams
To better understand the reaction and experimental design, the following diagrams illustrate the key concepts.
References
A Comparative Guide to the Efficiency of 2-Hydroxyphenylboronic Acid Pinacol Ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of coupling reagents is a critical determinant in the successful synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance. Within the diverse toolkit of reagents for this reaction, boronic acid derivatives are paramount. This guide provides an objective, data-supported comparison of 2-hydroxyphenylboronic acid pinacol ester against other common coupling reagents, with a focus on efficiency and practicality in laboratory applications.
The Stability vs. Reactivity Paradigm: Boronic Acids vs. Pinacol Esters
A fundamental consideration in choosing a boronic acid derivative is the trade-off between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2][3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in the palladium catalytic cycle.[1][3]
However, this increased reactivity comes at the cost of reduced stability. Boronic acids, especially those with certain functional groups, are susceptible to decomposition through pathways like oxidation and protodeboronation, which can impact their shelf life and the reproducibility of reactions.[4][5]
Conversely, boronic acid pinacol esters, including 2-hydroxyphenylboronic acid pinacol ester, offer significantly enhanced stability.[4][5][6] They are typically crystalline solids that are easier to handle, purify, and store for extended periods.[4][5] This stability is a considerable advantage in multi-step syntheses and for use in high-throughput screening. While it is a common belief that many pinacol esters hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions, direct transmetalation from the ester is also possible.[1]
Quantitative Performance Comparison
Direct head-to-head comparative yield data for 2-hydroxyphenylboronic acid pinacol ester against a wide array of other coupling reagents under identical conditions is not extensively documented in a single study. However, we can infer its likely performance based on studies of similarly substituted phenylboronic acid pinacol esters. The following table summarizes the performance of various hetero(aryl) boronic acid pinacol esters in a Suzuki-Miyaura coupling with pyridine-2-sulfonyl fluoride (PyFluor), providing insight into how electronic and structural factors influence reaction yields.
| Boronic Acid Pinacol Ester | Product Yield (%)[7] |
| 2-Thiopheneboronic acid pinacol ester | 74 |
| 3-Thiopheneboronic acid pinacol ester | 21 |
| 3-Furylboronic acid pinacol ester | 52 |
| 4-Methoxyphenylboronic acid pinacol ester | 40 |
| 4-Cyanophenylboronic acid pinacol ester | 44 |
| 3-Pyridylboronic acid pinacol ester | 46 |
| 4-Pyridylboronic acid pinacol ester | 49 |
| 5-Pyrimidylboronic acid pinacol ester | 41 |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in a 4:1 dioxane/H₂O mixture at 100°C.[7]
The 2-hydroxy group is an electron-donating group, similar to the 4-methoxy group. Based on the 40% yield obtained with 4-methoxyphenylboronic acid pinacol ester, a modest to good yield can be anticipated for 2-hydroxyphenylboronic acid pinacol ester under these specific conditions. The ortho-hydroxy group may also play a role in the reaction through chelation or by influencing the electronic properties of the phenyl ring, which could affect the reaction outcome.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for benchmarking the performance of any coupling reagent. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
2-Hydroxyphenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 4:1 Dioxane/Water, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (if solid), 2-hydroxyphenylboronic acid pinacol ester, palladium catalyst, and base.
-
Add the solvent system to the flask. If the aryl halide is a liquid, it can be added via syringe at this stage.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Logical Relationships in Reagent Selection
The choice between a boronic acid and its pinacol ester derivative is a critical decision in the design of a synthetic route. The following diagram illustrates a decision-making workflow based on the key attributes of stability and required reactivity.
Caption: A decision tree for selecting the appropriate boron reagent.
Experimental Workflow for Comparative Analysis
To objectively compare the efficiency of different coupling reagents, a standardized experimental workflow is essential. The following diagram outlines the key steps in such a comparative study.
Caption: A standardized workflow for the comparative analysis of coupling reagents.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to optimizing reaction conditions and troubleshooting. The following diagram illustrates the key steps in the catalytic cycle.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Conclusion
2-Hydroxyphenylboronic acid pinacol ester is a valuable reagent in the synthetic chemist's arsenal, offering a balance of reactivity and enhanced stability compared to its corresponding boronic acid. This stability facilitates easier handling, storage, and purification, which can lead to more reproducible and higher isolated yields in complex synthetic sequences. While boronic acids may offer faster reaction rates in some cases, the robustness of pinacol esters like 2-hydroxyphenylboronic acid pinacol ester makes them a reliable choice for a wide range of Suzuki-Miyaura cross-coupling reactions, particularly in the demanding context of drug discovery and development. The choice of reagent should be guided by the specific requirements of the synthesis, including the stability of the boronic acid, the complexity of the synthetic route, and the need for high-purity, well-characterized intermediates.
References
- 1. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
The Directing Power of the Ortho-Hydroxyl Group in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. The ortho-hydroxyl group is a powerful tool in the synthetic chemist's arsenal, exerting a significant directing effect in a variety of cross-coupling reactions. This guide provides an objective comparison of the performance of the ortho-hydroxyl directing group against substrates lacking this functionality or bearing a closely related ortho-methoxy group, supported by experimental data from key studies in the field.
The exceptional directing ability of the ortho-hydroxyl group stems from its capacity to act as a chelating anchor. By coordinating to the metal catalyst, it positions the catalytic center in close proximity to the C-H bond at the ortho position, facilitating its activation and subsequent functionalization. This chelation-assisted strategy often leads to high regioselectivity and can enhance reaction rates compared to unfunctionalized analogues.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The presence of an ortho-hydroxyl group can dramatically influence the regioselectivity of this reaction, particularly in substrates with multiple potential reaction sites.
A study on the cross-coupling of vicinal bis(boronates) highlights the profound directing effect of a hydroxyl group. In the absence of a directing group, the reaction proceeds at the sterically less hindered primary boronate. However, the introduction of a hydroxyl group completely reverses the regioselectivity, directing the coupling to the secondary boronate.
| Substrate | Directing Group | Product | Yield (%)[1] |
| 1,2-Bis(pinacolato)boranyloctane | None | 1-Phenyl-2-(pinacolato)boranyloctane | 71 |
| (R)-1,2-Bis(pinacolato)boranyloctan-3-ol | ortho-OH | (R)-2-Phenyl-1-(pinacolato)boranyloctan-3-ol | 72 |
| 1,2-Bis(pinacolato)boranyl-1-phenylethan-1-ol | ortho-OH | 1,2-Diphenyl-1-(pinacolato)boranylethan-1-ol | 85 |
| 1-(Pinacolato)boranyl-2-(pinacolato)boranylethanol | ortho-OH | 2-Phenyl-2-(pinacolato)boranylethanol | 91 |
Experimental Protocol: Hydroxyl-Directed Suzuki-Miyaura Coupling
A representative procedure for the hydroxyl-directed Suzuki-Miyaura coupling of a vicinal bis(boronate) is as follows:
-
To a solution of the hydroxyl-containing bis(boronate) substrate (1.0 equiv) in a 2:1:1 mixture of THF/toluene/water is added the aryl bromide (1.2 equiv), K3PO4 (3.0 equiv), and a palladium catalyst system such as Pd(OAc)2 (2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
The reaction mixture is degassed with argon for 15-20 minutes.
-
The mixture is then heated to 80 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.
-
Upon cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired ortho-functionalized product.
Assessing the Directing Effect in Sonogashira and Heck Reactions
While the directing effect of the ortho-hydroxyl group is well-documented in C-H activation and Suzuki couplings, its comparative performance in Sonogashira and Heck reactions is more nuanced and often substrate-dependent. Generally, the unprotected phenol can participate in the catalytic cycle, influencing the reaction's outcome.
Sonogashira Coupling: In the Sonogashira coupling of aryl halides with terminal alkynes, an ortho-hydroxyl group can influence the reaction rate and yield. Chelation to the palladium and/or copper catalyst can increase the local concentration of the catalyst near the ortho position. However, the acidic nature of the phenolic proton can also interact with the basic reaction conditions.
Heck Reaction: In the Heck reaction, the coupling of an aryl halide with an alkene, the ortho-hydroxyl group can also act as a directing group. The coordination of the hydroxyl group to the palladium catalyst can favor the formation of the ortho-substituted product.
Quantitative comparisons for Sonogashira and Heck reactions with and without the ortho-hydroxyl group are less commonly presented in a direct comparative table in the literature. However, the general principle of chelation-assistance suggests that for substrates where C-H activation is a competing pathway, the hydroxyl group will strongly favor ortho functionalization.
| Reaction Type | Substrate with ortho-OH (Example) | Alternative Substrate (Example) | General Observation |
| Sonogashira Coupling | 2-Iodophenol | Iodobenzene | The unprotected hydroxyl group is generally tolerated under Sonogashira conditions. Chelation can potentially lead to higher yields or allow for milder reaction conditions compared to the non-hydroxylated analog. |
| Heck Reaction | 2-Bromophenol | Bromobenzene | The directing effect can lead to higher regioselectivity for the ortho product. In the absence of the hydroxyl group, mixtures of ortho, meta, and para isomers may be more prevalent, depending on the electronic nature of other substituents. |
Experimental Protocol: Sonogashira Coupling of an Aryl Halide
A general procedure for the Sonogashira coupling is as follows:
-
To a degassed solution of the aryl halide (1.0 equiv) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
A base, typically an amine such as triethylamine or diisopropylamine, is added (2-3 equiv).
-
The reaction is stirred at room temperature or gently heated (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
The reaction mixture is then worked up by diluting with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentrating.
-
The product is purified by column chromatography.[1]
Experimental Protocol: Heck Coupling of an Aryl Halide
A general procedure for the Heck coupling is as follows:
-
A mixture of the aryl halide (1.0 equiv), the alkene (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)2, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., K2CO3, NaOAc, or Et3N, 2.0 equiv) in a polar aprotic solvent like DMF or NMP is prepared.
-
The mixture is degassed and heated to 80-140 °C.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the reaction is cooled, diluted with a suitable solvent, and filtered to remove the palladium catalyst.
-
The filtrate is washed, dried, and concentrated, and the product is purified by chromatography.
Visualizing the Directing Group Effect
The underlying principle of the ortho-hydroxyl directing effect is the formation of a stable metallacyclic intermediate, which facilitates the subsequent bond-forming steps.
Caption: Mechanism of ortho-hydroxyl directed cross-coupling.
References
Safety Operating Guide
Safe Disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A Procedural Guide
For Immediate Implementation: The proper disposal of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a boronic acid derivative, is critical for laboratory safety and environmental protection. This compound must be treated as hazardous waste and requires strict adherence to the disposal protocols outlined below. Under no circumstances should this chemical or its containers be discarded in standard trash or poured down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be performed within a certified chemical fume hood.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or neoprene gloves (consider double gloving) |
| Body Protection | A fully fastened lab coat with full arm coverage |
| Footwear | Closed-toe shoes |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]
Hazard Identification
This compound is associated with the following hazards:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
The phenol component of this compound is classified as toxic and presents acute and chronic health risks.[3] Hazardous decomposition products can include carbon oxides (CO, CO2).[3]
Step-by-Step Disposal Procedure
A. Waste Segregation and Collection:
-
Designated Waste Containers: Utilize separate, sealable containers that are clearly labeled for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
B. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and other disposable lab supplies should be placed in the designated solid hazardous waste container.
C. Liquid Waste Disposal:
-
All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in the designated liquid hazardous waste container.
D. Decontamination of Glassware:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can be employed to convert any remaining boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse. All rinsates from this decontamination step must be collected as liquid hazardous waste.[1]
-
Final Rinse: Perform a final rinse with water, collecting the rinse water as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
E. Waste Storage and Pickup:
-
Store the sealed and accurately labeled waste containers in a designated satellite accumulation area.
-
Adhere to your institution's specific protocols for the pickup and disposal of hazardous waste.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Essential Safety and Handling Guide for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Immediate Precautions
This compound is a boronic acid pinacol ester containing a phenol functional group. While specific toxicological data for this compound is limited, the primary hazards are associated with its structural components. It is classified as an irritant, with the potential to cause skin, eye, and respiratory tract irritation[1]. The phenol component is corrosive and can cause severe skin burns and eye damage[2]. Inhalation of dust may lead to respiratory irritation, and ingestion can be harmful[2].
Key Hazards:
-
May cause respiratory irritation[1].
-
Potential for severe skin and eye damage due to the phenol moiety[2].
Immediate Actions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood[4].
-
Ensure easy access to an eyewash station and safety shower[4].
-
Avoid generating dust[1].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face | Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing[4][5]. | To protect eyes from contact, which can cause serious irritation and potential damage[1][2]. |
| Hand | Chemically resistant gloves (e.g., nitrile rubber) are required. Thicker gloves may be necessary for tasks with a risk of abrasion or puncture[1][4]. | To prevent skin contact, which can cause irritation and potential burns[1][2]. |
| Body | A laboratory coat is mandatory. A chemical-resistant apron should be worn over the lab coat for larger quantities or when splashing is possible[4]. | To protect skin from accidental splashes or spills. |
| Respiratory | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 or P1 for dusts) is required[1]. | To prevent respiratory tract irritation from dust or aerosols[1]. |
Step-by-Step Handling Protocol
Preparation:
-
Assemble all necessary PPE: Before handling the chemical, ensure all required PPE is correctly donned.
-
Prepare the workspace: Work must be conducted in a chemical fume hood. Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling:
-
Weighing and Transfer:
-
Carefully weigh the solid chemical in the fume hood to minimize dust generation.
-
Use a spatula for transfers. Avoid pouring the solid, as this can create dust.
-
-
Dissolving:
-
If dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
Ensure the container is appropriately sized to avoid spills.
-
-
Reactions:
-
Conduct all reactions within the fume hood.
-
Use appropriate glassware and ensure it is free from defects.
-
Post-Handling:
-
Decontamination:
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Clean all glassware thoroughly.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves[4].
Spill and Emergency Procedures
Small Spills:
-
Containment: Use an inert absorbent material like sand or vermiculite to contain the spill. Avoid raising dust[4].
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[1].
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water[4].
Large Spills:
-
Evacuate the area and alert others.
-
Contact your institution's environmental health and safety department immediately.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[2][5].
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[1][5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste[4].
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a clearly labeled, sealed, and chemically resistant container. |
| Contaminated Materials | Includes used gloves, absorbent materials from spills, and contaminated labware. Place in a sealed, labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, labeled, and shatter-proof container. Do not mix with incompatible waste streams. |
The primary recommended disposal method for phenol-containing waste is incineration at a licensed chemical disposal facility[6][7]. Never dispose of this chemical down the drain[6].
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. hmdb.ca [hmdb.ca]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | C12H17BO3 | CID 2734624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
